cefteram pivoxil
Description
Historical Context and Evolution within Beta-Lactam Antimicrobial Research Paradigms
The history of beta-lactam antibiotics began with the serendipitous discovery of penicillin by Alexander Fleming in 1928, followed by the isolation of cephalosporins from Cephalosporium acremonium. wikipedia.orgfirsthope.co.innih.gov This foundational research paved the way for the development of numerous derivatives, including the cephalosporin (B10832234) class, which are characterized by a four-membered beta-lactam ring essential for their antibacterial activity. firsthope.co.in
The evolution of cephalosporins has seen the development of multiple generations, each with distinct antimicrobial spectra and improved properties. Cefteram (B193863) pivoxil emerged as a third-generation cephalosporin, developed primarily by Japanese pharmaceutical companies. patsnap.com Its formulation as a pivoxil ester prodrug was a strategic innovation to overcome challenges associated with oral absorption of the active cefteram, thereby enhancing its oral bioavailability. patsnap.comwikipedia.orgguidetopharmacology.orgguidetoimmunopharmacology.org This prodrug approach exemplifies a key evolutionary paradigm in beta-lactam research, focusing on optimizing drug delivery and patient convenience while maintaining potent antibacterial activity.
Academic Significance of Cefteram Pivoxil in Contemporary Antimicrobial Studies
In contemporary antimicrobial studies, this compound holds academic significance due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. ontosight.aipatsnap.compatsnap.com This wide coverage makes it a valuable subject for investigating its efficacy against a diverse range of bacterial pathogens, including those commonly implicated in respiratory and urinary tract infections. patsnap.compatsnap.comchemicalbook.com Research continues to explore its effectiveness against pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. patsnap.com
Furthermore, its prodrug nature and the subsequent conversion to cefteram provide a model for studying pharmacokinetic optimization in antibiotic design. patsnap.compatsnap.com The sustained research on this compound contributes to the broader understanding of beta-lactam resistance mechanisms and strategies for developing new antibacterial agents that can circumvent these challenges. patsnap.comtoku-e.com Its position as an orally available third-generation cephalosporin also highlights its relevance in academic discussions concerning antimicrobial stewardship and the development of accessible treatment options. exactitudeconsultancy.com
Overview of Key Research Domains in this compound Investigations
Research into this compound encompasses several key domains, focusing on its fundamental properties and behavior within biological systems.
Mechanism of Action Studies: Investigations into this compound primarily center on the mechanism of its active metabolite, cefteram. Cefteram exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. ontosight.aipatsnap.compatsnap.com This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are crucial enzymes involved in the cross-linking process of peptidoglycan strands, a vital component providing structural integrity to the bacterial cell wall. patsnap.compatsnap.comtoku-e.com Disruption of this process leads to the weakening and eventual lysis of the bacterial cell. patsnap.compatsnap.comtoku-e.com
Pharmacokinetic Research: A significant area of study involves understanding the pharmacokinetics of this compound, particularly its conversion to cefteram. Upon oral administration, the lipophilic this compound is absorbed through the gastrointestinal tract. patsnap.compatsnap.com Enzymes known as esterases, primarily located in the intestinal wall, hydrolyze this compound into its active, hydrophilic form, cefteram. ontosight.aipatsnap.compatsnap.comnih.gov Research indicates that cefteram reaches peak plasma concentrations within 1-2 hours after ingestion. patsnap.com
A study investigating the bioequivalence of two this compound preparations in healthy Chinese volunteers reported the following pharmacokinetic parameters for cefteram after a single 100 mg dose nih.gov:
| Parameter (Cefteram) | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Unit |
| AUC(0-t) | 4.75 ± 1.35 | 4.76 ± 1.29 | µg h/mL |
| AUC(0-infinity) | 4.89 ± 1.36 | 4.91 ± 1.29 | µg h/mL |
| Cmax | 1.65 ± 0.45 | 1.73 ± 0.45 | µg/mL |
| Tmax | 1.48 ± 0.59 | 1.73 ± 0.45 | h |
Antimicrobial Spectrum and In Vitro Activity Studies: Extensive research focuses on defining the antimicrobial spectrum of cefteram. It exhibits broad-spectrum activity against various Gram-positive and Gram-negative bacteria. patsnap.compatsnap.comtoku-e.com In vitro studies have provided Minimum Inhibitory Concentration (MIC) values against key bacterial strains. For instance, representative MIC values for cefteram include toku-e.comnih.gov:
| Pathogen | MIC Range (µg/mL) |
| Escherichia coli | 0.25 - 4 |
| Helicobacter pylori | 0.1 - 12.5 |
| Staphylococcus aureus | 0.78 - 12.5 |
Further studies have also shown cefteram's activity against Haemophilus influenzae, Streptococcus pyogenes, Streptococcus agalactiae, Bordetella pertussis, Proteus mirabilis, and Morganella morganii. nih.gov Notably, cefteram's MICs were reported to be below 0.05 µg/mL against all 10 strains of Haemophilus influenzae regardless of beta-lactamase production, even at high inoculum sizes. nih.gov
Stability and Impurity Profiling: Research also includes detailed impurity profiling and stability studies of this compound. This involves subjecting the compound to forced degradation under various conditions (hydrolytic, oxidative, photolytic, and thermal) to identify and characterize degradation products and process-related substances. researchgate.net Such investigations are critical for quality control and understanding the stability profile of the active pharmaceutical ingredient. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27N9O7S2 |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13+/t14?,18-/m1/s1 |
InChI Key |
UIYAXIPXULMHAI-VCLQDNTDSA-N |
SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Synonyms |
cefteram pivoxil Ro 19-5248 Ro-19-5248 T 2588 T-2588 Tomiron |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies of Cefteram Pivoxil
Methodologies for the Synthesis of Cefteram (B193863) Pivoxil
Several synthetic routes for cefteram pivoxil have been reported, primarily utilizing 7-aminocephalosporanic acid (7-ACA) as a starting material. A common synthetic strategy involves a series of reactions that build the complex structure of this compound.
A frequently described pathway begins with the condensation of 7-ACA with 5-methyltetrazole (B45412) to yield 7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA) nih.govnih.gov. Subsequently, 7-MTCA is condensed with an activated ester, such as 2-(2-aminothiazol-4-thiazolyl)-2-[[(Z)-methoxy]imino]acetic acid S-mercaptobenzothiazolyl ester (also known as AE active ester), to form cefteram acid (or cefteram) nih.govnih.gov. The final step typically involves the esterification of cefteram (often as its sodium salt) with iodomethyl pivalate (B1233124) to furnish this compound nih.govnih.govresearchgate.net.
Table 1: General Synthetic Route for this compound
| Step | Reactants | Intermediate/Product | Key Reaction Type |
| 1 | 7-ACA, 5-methyltetrazole | 7-MTCA | Condensation/Substitution |
| 2 | 7-MTCA, AE active ester | Cefteram (Cefteram acid) | Acylation/Amide Formation |
| 3 | Cefteram (or its sodium salt), Iodomethyl pivalate | This compound | Esterification |
Ongoing research has focused on developing novel synthetic pathways and optimizing existing reactions to address challenges associated with earlier methods, such as low yields, impurity formation, and the use of harsh reaction conditions nih.govresearchgate.net.
One improved method involves the use of 7-ACA and 5-methyltetrazole in the presence of H2SO4 to generate 7-MTCA. This is followed by amino protection of an aminothiazolic acid ethyl ester, which then reacts with 7-MTCA under aluminum trimethyl (AlMe3) catalysis to form an intermediate. This intermediate is subsequently subjected to an esterification reaction with iodomethyl pivalate, facilitated by a phase transfer catalyst and an acid adsorbent, ultimately yielding this compound nih.gov.
Another optimized approach utilizes 7-ACA as a raw material, reacting it with 5-methyltetrazole under the catalytic action of a BF3-tetrahydrofuran complex to produce 7-MTCA. This 7-MTCA then reacts with an AE active ester to form cefteram acid, which is converted into its sodium salt. Finally, the refined cefteram sodium salt undergoes esterification with iodomethyl pivalate to obtain this compound. This method is noted for its operational simplicity and mild reaction conditions researchgate.net.
Previous synthetic routes faced several limitations. For instance, methods employing BF3 gas or BF3-diethyl ether and dimethyl carbonate complexes for 7-MTCA preparation often resulted in lower yields and a higher content of impurity isomers that were difficult to remove nih.gov. The use of boron trifluoride gas presented challenges in control and industrial application due to its hazardous nature nih.gov. Additionally, the use of certain acylating agents, like AE active ester without amino protection, could lead to the generation of toxic byproducts such as 2-mercaptobenzothiazole (B37678) nih.gov.
Table 2: Reported Yields and Purity in this compound Synthesis
| Synthetic Route/Step | Reported Yield (%) | Reported Purity (%) | Source |
| Overall yield (from 7-ACA to this compound) | 40.8 | Complied with Japanese Pharmacopoeia | nih.gov |
| 7-MTCA preparation (via BF3 DMC complex) | 77.8 | 98.1 | google.com |
| Cefditoren (B193786) pivoxil crude product from 7-ATCA (similar prodrug) | >94.5 | >99.7 | wydawnictwo-tygiel.pl |
A significant challenge in the synthesis of this compound is the control of isomers. For example, 5-methyltetrazole can exist in two tautomeric forms, 1H-tetrazole and 2H-tetrazole, leading to the formation of isomers during the synthesis of 7-MTCA nih.gov. Furthermore, alkaline environments during the conversion of cefteram acid to this compound can lead to the generation of undesired delta-3 isomers of this compound, which can compromise the purity of the final product nih.gov.
Efforts in reaction optimization aim to minimize the formation of these impurity isomers, as they can be difficult to separate through subsequent purification steps nih.gov. While the problem of isomer generation is a recognized aspect of this compound synthesis, detailed specific stereoselective synthesis approaches for controlling the absolute stereochemistry or achieving high enantiomeric/diastereomeric purity for this compound itself are not extensively detailed in the provided information. The broader field of chiral synthesis is relevant to drug development, including cephalosporins informahealthcare.com.
The pharmaceutical industry increasingly recognizes the importance of integrating green chemistry principles into synthetic processes to minimize environmental impact and promote sustainability wikipedia.orginstituteofsustainabilitystudies.com. These principles advocate for waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, designing for energy efficiency, utilizing renewable feedstocks, reducing derivatives, employing catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention instituteofsustainabilitystudies.comsigmaaldrich.comrsc.orgacs.org.
While there is a general trend towards adopting solvent-free synthesis methods and biodegradable materials in pharmaceutical manufacturing wikipedia.org, specific detailed applications of these green chemistry principles directly related to the synthesis of this compound are not explicitly described in the provided search results. However, the optimization efforts mentioned in section 2.1.1, such as aiming for simpler operations and milder reaction conditions, align with the broader goals of green chemistry researchgate.net.
Stereoselective Synthesis Approaches and Isomer Control
Precursor Chemistry and Intermediate Compound Analysis in this compound Synthesis
The synthesis of this compound relies on well-defined precursor chemistry and the careful analysis of intermediate compounds to ensure product quality and yield. The primary starting materials are 7-aminocephalosporanic acid (7-ACA) and 5-methyltetrazole nih.govnih.govresearchgate.net.
Key intermediates in the synthetic pathway include:
7-amino-3-[2-(5-methyl-2H-tetrazolyl)methyl]cephalosporanic acid (7-MTCA): Formed from the reaction of 7-ACA and 5-methyltetrazole nih.govnih.govresearchgate.net. Challenges associated with 7-MTCA synthesis include low yields and the presence of impurity isomers in some methods nih.gov.
Cefteram acid (Cefteram): This compound is formed by the acylation of 7-MTCA with an activated ester, such as AE active ester nih.govnih.gov.
Intermediate I: Mentioned in some patent literature as an intermediate formed during specific optimized routes, which can be sensitive to moisture and requires strict storage conditions nih.govresearchgate.net.
Impurity profiling and analysis of these intermediates and the final product are crucial for quality control. Techniques like Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) have been applied for impurity profiling of this compound, highlighting the importance of analytical methods in optimizing synthesis processes and ensuring pharmaceutical standards asm.org.
Synthesis of this compound Analogs and Structural Modifications for Research
The synthesis of this compound analogs and structural modifications is an important aspect of pharmaceutical research, aimed at enhancing the compound's pharmacological profile, including improving selectivity and reducing potential side effects nih.gov. This compound itself is a prodrug, an esterified form of cefteram, designed to improve its oral absorption and bioavailability acs.org. This prodrug strategy is a common approach in drug design, seen in other pivalate-containing antibiotics like cefditoren pivoxil, cefcapene (B134052) pivoxil, tebipenem (B1682724) pivoxil, and adefovir (B194249) pivoxil, where the pivalate moiety enhances oral absorption.
The design of this compound derivatives is guided by Structure-Activity Relationship (SAR) studies. These studies investigate the correlation between the chemical structure of a compound and its biological activity, providing insights for designing more potent and effective compounds nih.gov.
Key design principles for this compound and its derivatives include:
Prodrug Strategy: The esterification of the carboxyl group, particularly with a pivaloyloxymethyl moiety, is a primary design principle. This modification increases the lipophilicity of the compound, which is crucial for improving oral absorption, as the parent drug cefteram has low lipophilicity acs.org. Upon absorption, the prodrug is hydrolyzed by esterases to release the active cefteram.
Minimizing Impurities: Analog development also focuses on synthetic routes that minimize the formation of impurities and isomers, ensuring a purer and more effective drug nih.govgoogle.com.
Molecular Mechanisms of Cefteram Pivoxil Action and Interaction
Target Enzyme Interactions of Cefteram (B193863) (Active Form)
Cefteram, like other β-lactam antibiotics, primarily acts by interfering with the final stages of peptidoglycan synthesis, a crucial component of the bacterial cell wall. patsnap.comtoku-e.com This inhibition is achieved through its interaction with penicillin-binding proteins (PBPs). patsnap.com
Cefteram exerts its bactericidal activity by strongly binding to specific PBPs. It has demonstrated strong binding affinity for PBP3, PBP1A, and PBP1Bs. ncats.io PBPs are essential for the cross-linking process in bacterial cell walls, which provides rigidity and strength to the bacterial cell. patsnap.com By binding to PBPs, cefteram disrupts this process, leading to the weakening and eventual lysis of the bacterial cell. patsnap.com The binding affinity of β-lactam antibiotics to PBPs is a key determinant of their antibacterial activity. wikipedia.orgnih.gov
β-lactam antibiotics, including cefteram, are known as suicide inhibitors of PBPs. nih.gov They acylate the active-site serine residue within the transpeptidase domain of PBPs, forming a stable covalent acyl-enzyme complex. nih.govresearchgate.net This irreversible reaction inhibits the enzyme's ability to catalyze the transpeptidation reaction, which is essential for peptidoglycan cross-linking. patsnap.comresearchgate.net The β-lactam ring in cefteram functions as a substrate mimic, structurally resembling the D-Ala-D-Ala (D-alanyl-D-alanine) terminus of the stem peptide substrate, thereby covalently labeling the PBPs. nih.govnih.gov The rate of acylation (k2) and the affinity for the antibiotic (Ks) are critical kinetic parameters, with the second-order rate of acylation (k2/Ks) often used to measure inhibition efficiency. nih.gov
While specific crystal structures of cefteram in complex with PBPs were not directly found in the search results, the understanding of β-lactam-PBP interactions is well-established through structural studies of other cephalosporins and β-lactams. X-ray crystallography and cryo-electron microscopy are powerful techniques used to elucidate the three-dimensional structures of protein-ligand complexes, providing insights into the molecular basis of their interaction. wikipedia.org These studies reveal how β-lactams bind into the active site of PBPs, often involving conserved motifs like SXXK (containing the catalytic serine), SXN, and KTG. nih.govnih.gov For instance, crystal structures of other cephalosporins (e.g., ceftazidime (B193861), cefditoren) in complex with various PBPs (e.g., PBP3 from Pseudomonas aeruginosa, PBP2X from Streptococcus pneumoniae) show that the antibiotics bind to the active site, inducing conformational changes and forming a covalent bond with the catalytic serine residue. nih.govnih.govnih.govnih.gov This structural information is crucial for understanding the mechanism of inhibition and for rational drug design. wikipedia.orggoogle.com
Kinetics of Cefteram Acylation and Inhibition of PBPs
Mechanistic Basis of Cefteram Pivoxil Prodrug Activation
This compound is designed as a prodrug to enhance its oral bioavailability. patsnap.comguidetoimmunopharmacology.orgguidetopharmacology.org Its activation into the therapeutically active cefteram occurs through enzymatic hydrolysis. patsnap.com
Upon oral administration, this compound, due to its esterified structure, is lipophilic, which facilitates its absorption through the gastrointestinal tract. patsnap.com Once in the bloodstream or within intestinal epithelial cells, enzymes known as esterases hydrolyze the pivoxil moiety, converting the prodrug into its active, hydrophilic form, cefteram. patsnap.comwikipedia.orgpatsnap.comnih.gov This hydrolysis involves the cleavage of the ester bond linking the cefteram molecule to the pivaloyloxymethyl group. nih.govuni.lu This conversion is essential for the drug to become therapeutically effective. patsnap.com
The bioactivation of ester prodrugs like this compound is primarily mediated by esterases. patsnap.comwikipedia.orgpatsnap.comnih.gov These enzymes are present in various tissues, including the intestinal mucosa and blood. patsnap.comwikipedia.orgpatsnap.comnih.gov The efficiency of this esterase-mediated hydrolysis determines the rate and extent of conversion to the active drug. nih.gov While general esterase activity is responsible, specific esterases or enzyme systems involved in the bioactivation of pivoxil-containing prodrugs have been investigated. For example, studies on other pivoxil prodrugs, such as cefditoren (B193786) pivoxil and pivampicillin, indicate that esterase activity in intestinal epithelial cells plays a significant role in their hydrolysis. patsnap.comnih.gov The rapid activation of pivaloyloxymethyl prodrugs by human sera has also been noted, highlighting the importance of systemic esterases in their bioactivation. nih.gov
Substrate Specificity of Esterases Involved in this compound Conversion
Upon oral administration, this compound, an esterified prodrug, undergoes hydrolysis to release its active form, cefteram patsnap.compatsnap.comontosight.ainih.gov. This metabolic conversion is primarily catalyzed by enzymes known as esterases patsnap.comwikipedia.orgresearchgate.netasm.org. Among the esterase families, mammalian carboxylesterases (CESs) are a prominent group of enzymes that play crucial roles in the biotransformation of various ester- and amide-containing prodrugs and chemicals mdpi.com. Human CES enzymes are categorized into several subfamilies, including CES1 and CES2, which are extensively studied for their involvement in drug metabolism mdpi.com. These esterases are predominantly localized in the endoplasmic reticulum of various tissues, with varying expression levels also observed in human liver cytosol mdpi.com. While CES1 and CES2 exhibit distinct substrate specificities, their collective action contributes to the hydrolysis of a wide range of clinically used drugs mdpi.com.
Intracellular Accumulation and Efflux Dynamics of Cefteram in Bacterial Cells
The effectiveness of antibiotics like cefteram against bacterial pathogens depends significantly on their ability to accumulate within bacterial cells and evade efflux mechanisms. Gram-negative bacteria, in particular, possess an outer membrane that acts as a primary barrier, regulating the entry of antibiotics nih.govmdpi.com. Conversely, efflux pumps actively transport antimicrobial agents out of the bacterial cell, contributing to intrinsic and acquired multidrug resistance researchgate.netnih.govmdpi.comnih.gov.
Porin-Mediated Entry Mechanisms
For hydrophilic antibiotics, such as β-lactams like cefteram, entry into Gram-negative bacterial cells is facilitated by water-filled protein channels called porins, which are embedded in the outer membrane wikipedia.orgnih.govmdpi.com. The permeability of these porins to cephalosporins is influenced by the antibiotic's physicochemical properties, including its molecular size, hydrophobicity, and the number and charge of its ionized groups nih.gov. For instance, dianionic compounds generally exhibit lower permeability rates compared to dipolar cephalosporins nih.gov.
The characteristics of porins can vary considerably among different bacterial species nih.gov. In some cases, bacteria with acquired resistance may reduce the number of porins or express porins with smaller channel sizes, thereby limiting antibiotic influx and enhancing their ability to exclude the drug nih.gov. For example, in Escherichia coli, the general porins OmpF and OmpC serve as pathways for small hydrophilic molecules with a molecular weight under 600 mdpi.com. Studies indicate that OmpF channels are generally larger and allow more efficient permeation of solute molecules than OmpC channels mdpi.com.
Cefteram Interactions with Bacterial Cell Wall Synthesis Pathways
Cefteram, the active metabolite of this compound, exerts its bactericidal effect by targeting and inhibiting the synthesis of the bacterial cell wall patsnap.compatsnap.comontosight.aincats.io. The bacterial cell wall, primarily composed of peptidoglycan, is a vital structural component that provides rigidity, maintains cell shape, protects against osmotic pressure, and is essential for bacterial growth and cell division wikipedia.orgtoku-e.comlibretexts.orgmdpi.comresearchgate.netnih.gov. β-lactam antibiotics, to which cephalosporins belong, are known to disrupt the final stages of peptidoglycan synthesis wikipedia.orglibretexts.orgmdpi.com.
Inhibition of Peptidoglycan Transpeptidases
The primary mechanism of action for cefteram involves its strong binding to penicillin-binding proteins (PBPs) patsnap.compatsnap.comontosight.aincats.iotoku-e.comncats.io. PBPs are a diverse group of bacterial enzymes, specifically transpeptidases, that are crucial for the final cross-linking steps in peptidoglycan synthesis patsnap.compatsnap.comwikipedia.orgtoku-e.comlibretexts.orgresearchgate.netuobabylon.edu.iqnih.gov. These enzymes catalyze the formation of peptide bonds between peptidoglycan strands, which is essential for the structural integrity and strength of the bacterial cell wall patsnap.compatsnap.comwikipedia.org.
By binding to the active sites of PBPs, cefteram mimics the D-Ala-D-Ala sequence of peptidoglycan precursors, thereby competitively inhibiting the transpeptidation reaction uobabylon.edu.iqnih.gov. This inhibition prevents the proper cross-linking of the peptidoglycan layer, leading to a weakened cell wall patsnap.compatsnap.comwikipedia.org. The compromised cell wall integrity ultimately results in bacterial cell lysis and death patsnap.compatsnap.comwikipedia.org. Cefteram has been shown to strongly bind to specific PBPs, including PBP3, PBP1A, and PBP1Bs ncats.io.
Morphological Changes in Bacterial Cells Induced by Cefteram
Antibiotics that interfere with bacterial cell wall synthesis, such as β-lactams, are known to induce significant morphological changes in bacterial cells biorxiv.orgbiorxiv.orgwikipedia.org. These alterations in cell shape and size are a direct consequence of the disruption of peptidoglycan assembly, which is critical for maintaining bacterial morphology and structural integrity mdpi.comnih.gov. Common morphological changes observed include cell filamentation, where bacteria elongate without dividing, and the formation of spheroids or bulges biorxiv.orgbiorxiv.orgnih.gov.
While specific detailed studies on cefteram's direct induction of morphological changes are not extensively detailed in the provided snippets, its mechanism of action as a cell wall synthesis inhibitor, particularly its binding to PBPs, implies that it would elicit similar responses in susceptible bacterial populations. For instance, other cephalosporins and cell wall inhibitors have been observed to cause dose-dependent increases in cell length (filamentation) or lead to cells growing into spheroids biorxiv.orgbiorxiv.org. These morphological adaptations can be a survival strategy for bacteria under antibiotic stress wikipedia.org.
Impact on Bacterial Metabolism and Cellular Processes
Beta-lactam antibiotics initiate a complex array of metabolic perturbations in bacteria, which are intrinsically linked to their bactericidal activity frontiersin.orgnih.govnih.gov. These metabolic alterations can significantly compromise critical cellular components and functions, extending beyond the direct inhibition of cell wall synthesis frontiersin.orgnih.gov.
Perturbations in Metabolic Pathways Induced by Beta-Lactams
The exposure of bacteria to beta-lactam antibiotics leads to global metabolic alterations frontiersin.orgnih.govnih.gov. Studies have revealed significant perturbations in various bacterial metabolic pathways, including glutathione (B108866) metabolism, pantothenate and CoA biosynthesis, pyrimidine (B1678525) metabolism, and purine (B94841) metabolism frontiersin.orgnih.govnih.gov. These disruptions indicate a broad impact on the bacterial cell's fundamental biochemical processes.
Furthermore, beta-lactam antibiotics can induce a toxic malfunctioning of the bacterial cell wall synthesis machinery, characterized by a futile cycle of cell wall synthesis and degradation researchgate.net. This continuous, unproductive cycle depletes cellular resources, thereby bolstering the antibiotic's killing activity researchgate.net. In response to antibiotic pressure, bacteria may also undergo metabolic rewiring, which refers to the functional and dynamic restructuring of their metabolic networks mdpi.com. For instance, sublethal exposure to beta-lactams can be associated with increased expression of genes involved in the synthesis of peptidoglycan precursors and a reorganization of carbohydrate metabolism, potentially as an adaptive strategy to support cell wall reconstruction under stress mdpi.com. Some bacterial strains, such as Staphylococcus aureus, may downregulate the tricarboxylic acid (TCA) cycle and increase fermentative metabolic activity, which can contribute to reduced production of reactive oxygen species (ROS) and a deceleration of growth rate, potentially leading to increased tolerance to beta-lactam antibiotics mdpi.comasm.org.
Oxidative Stress and Reactive Oxygen Species (ROS) Generation in Bacterial Cells
A significant consequence of beta-lactam antibiotic treatment is the marked increase in reactive oxygen species (ROS) levels within bacterial cells frontiersin.orgnih.govnih.gov. ROS are highly reactive oxygen-containing chemicals, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (HO•), which are continuously generated in aerobically growing cells researchgate.netudl.catnih.govfrontiersin.org. Elevated redox metabolism, often induced by antibiotic-triggered futile metabolic cycles, contributes to this increased oxygen consumption and ROS production microbialcell.com.
The elevated levels of ROS lead to oxidative stress, which causes significant oxidative damage to crucial bacterial macromolecules, including DNA, RNA, lipids, and proteins frontiersin.orgnih.govnih.govresearchgate.netudl.catnih.govfrontiersin.org. This damage is evidenced by elevated levels of oxidized guanine (B1146940) species, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and 8-hydroxyguanosine (B14389) (8-OHG), in bacterial DNA and RNA, respectively frontiersin.orgnih.govnih.gov.
Bacteria possess sophisticated defense mechanisms to counteract oxidative stress and maintain redox homeostasis. These include the induction of various stress response regulons (e.g., SoxRS, OxyR, PerR) and the production of scavenging enzymes like superoxide (B77818) dismutases, catalases, and peroxidases, which convert harmful ROS into less toxic forms udl.catnih.govfrontiersin.org. However, when ROS levels exceed the cell's defense capacity, the resulting damage can disrupt essential functions and ultimately lead to cellular death researchgate.netnih.gov. The increase in ROS levels not only impairs bacterial metabolism but also intensifies their detrimental effects through further oxidative attacks on nucleic acids frontiersin.orgnih.gov.
Table 1: Impact of Beta-Lactam Antibiotics on Reactive Oxygen Species (ROS) Levels and Oxidative Damage in Escherichia coli
| Antibiotic | Class | ROS Levels (% of control) ± SD frontiersin.orgnih.govnih.gov | 8-OHdG Levels (fold increase) ± SD frontiersin.orgnih.govnih.gov | 8-OHG Levels (fold increase) ± SD frontiersin.orgnih.govnih.gov |
| Meropenem | Carbapenem | 200 ± 7 | 4.73 ± 0.56 | 5.57 ± 0.72 |
| Ampicillin | Penicillin | 174 ± 11 | 2.49 ± 0.19 | 3.08 ± 0.31 |
| Ceftazidime | Cephalosporin (B10832234) | 152 ± 7 | 3.19 ± 0.34 | 4.45 ± 0.66 |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Cefteram Pivoxil
Absorption and Bioavailability Mechanisms in Preclinical Models
Cefteram (B193863) pivoxil is an ester prodrug designed to enhance oral absorption. guidetopharmacology.orgpatsnap.com Upon oral administration, it is absorbed through the gastrointestinal tract. patsnap.com The pivoxil ester moiety increases the lipophilicity of the molecule, facilitating its passage across the intestinal epithelium. patsnap.com
The absorption of pivoxil-ester prodrugs like cefteram pivoxil is a complex process. While increased lipophilicity generally favors passive diffusion across cell membranes, studies on similar prodrugs suggest the involvement of intestinal transporters. nih.gov For instance, research on tebipenem (B1682724) pivoxil, another pivoxil prodrug, has indicated the contribution of uptake transporters such as OATP1A2 and OATP2B1 in its intestinal absorption, alongside simple diffusion. inpharmd.com This suggests that the high absorption of some pivoxil prodrugs may be attributable to multiple transport pathways. inpharmd.com
The bioavailability of this compound can be influenced by various factors. For example, the presence of food has been shown to enhance the absolute bioavailability of the similar prodrug cefetamet (B193807) pivoxil. nih.gov Conversely, co-administration with certain substances can affect absorption. Studies on this compound showed that while sodium bicarbonate and aluminum hydroxide (B78521) gel did not cause significant changes, cimetidine (B194882) significantly reduced serum levels and urinary recovery of the active form, cefteram. nih.gov
After absorption through the intestinal wall, this compound undergoes first-pass metabolism. wikipedia.orgwikipedia.orggoogleapis.com This process involves the hydrolysis of the ester bond, releasing the active drug, cefteram. smolecule.comwikipedia.orggoogle.com This hydrolysis is primarily carried out by esterases present in the intestinal epithelial cells and the liver. researchgate.netwikipedia.orgnih.gov
In vitro models, such as those using Caco-2 cells, are employed to study these metabolic processes. nih.gov Such studies have shown that the level of esterase activity can differ between experimental systems and species. For example, esterase activity in Caco-2 cells was found to be lower than in the rat jejunum. nih.gov The hydrolysis of the prodrug within the intestinal cells is a critical step; if hydrolysis occurs before transport across the epithelium, the resulting active compound, being more hydrophilic, may not be efficiently absorbed. nih.gov
The conversion of the prodrug to the active form is essential for its therapeutic effect. smolecule.compatsnap.com The process involves enzymes like carboxylesterase, butyrylcholinesterase, and paraoxonase, with their activity levels varying across different species and tissues. nih.gov
Intestinal Absorption Pathways and Transporter Involvement
Distribution Characteristics of Cefteram and its Metabolites in Preclinical Systems
Once absorbed and converted to its active form, cefteram is distributed throughout the body.
Preclinical studies in rats have investigated the tissue distribution of similar compounds. For instance, after oral administration of S-1108, a new oral cephalosporin (B10832234), the highest concentrations were found in the kidney, followed by plasma, liver, lung, heart, and spleen. jst.go.jp Such studies provide insights into how cefteram might be distributed in various organs.
The extent to which a drug binds to plasma proteins is a crucial pharmacokinetic parameter, as it is generally the unbound or free fraction of the drug that is pharmacologically active. qps.com Cefteram is known to bind to plasma proteins. fda.gov Drugs bind to proteins like albumin and α1-acid glycoprotein (B1211001) with varying affinities. qps.comsygnaturediscovery.com
For cephalosporins, protein binding can vary significantly between different compounds and even between different species for the same compound. nih.govfrontiersin.org For example, cefditoren (B193786), the active metabolite of another pivoxil prodrug, is reported to be 88% bound to human serum albumin. fda.gov In an in vitro pharmacodynamic model, the protein binding rate of cefditoren was measured at 87.1%. researchgate.net It is important to consider these species-specific differences in plasma protein binding when extrapolating preclinical data to humans. nih.gov
Table 1: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single 100 mg Dose) This table is based on data from a bioequivalence study and represents the pharmacokinetics of the active form, cefteram, after administration of this compound.
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) |
| AUC(0-t) (µg·h/mL) | 4.75 ± 1.35 | 4.76 ± 1.29 |
| AUC(0-∞) (µg·h/mL) | 4.89 ± 1.36 | 4.91 ± 1.29 |
| Cmax (µg/mL) | 1.65 ± 0.45 | 1.73 ± 0.45 |
| Tmax (h) | 1.48 ± 0.59 | 1.73 ± 0.45 |
| Data sourced from a study on healthy Chinese volunteers. nih.gov |
Tissue Distribution Profiles in ex vivo Organ Models
Biotransformation and Metabolic Fate of this compound
The primary biotransformation of this compound is its hydrolysis into the active compound, cefteram. patsnap.comsmolecule.compatsnap.com This reaction is catalyzed by esterases found in the gut wall and the liver. researchgate.netwikipedia.org This conversion is a key step in the activation of the drug. smolecule.com
The hydrolysis of this compound releases pivalate (B1233124). nagoya-cu.ac.jp Pivalate is then conjugated with coenzyme A to form pivaloyl-CoA, which is subsequently converted to pivaloylcarnitine (B1222081) and excreted in the urine. nagoya-cu.ac.jp
Forced degradation studies have been conducted to identify potential impurities and degradation products of this compound under various stress conditions, such as hydrolysis and oxidation. researchgate.net These studies are important for ensuring the quality and stability of the drug substance. researchgate.net
Identification and Characterization of Cefteram Metabolites
This compound is an orally administered prodrug designed to enhance bioavailability. patsnap.com Following administration, it undergoes metabolic conversion to its pharmacologically active form, cefteram. patsnap.com This bioactivation is a critical step in its pharmacokinetic profile. The primary metabolic pathway involves the hydrolysis of the pivaloyloxymethyl ester group.
This enzymatic cleavage yields two main components:
Cefteram : The active antibacterial agent that exerts its therapeutic effect. patsnap.com
Pivalate (Pivalic Acid) : A byproduct of the hydrolysis. efda.gov.et
In preclinical studies, particularly forced degradation studies designed to identify potential impurities and metabolites, a number of related substances have been characterized. Using advanced analytical techniques such as high-performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry (HPLC-FT-ICR MS), researchers have identified and characterized multiple degradation products under various stress conditions (hydrolytic, oxidative, photolytic, and thermal). researchgate.net One such study identified a total of 20 related substances, which included 6 process-related substances and 14 degradation products. researchgate.net Of these, 13 were not previously documented in the literature. researchgate.net
While these degradation products are not all formal metabolites in the strictest sense, their identification is crucial for understanding the compound's stability and potential biotransformation pathways. The primary and most significant metabolic event in preclinical models remains the conversion of the prodrug to the active moiety, cefteram.
Table 1: Identified Metabolites and Byproducts of this compound
| Parent Compound | Metabolite/Byproduct | Metabolic Process | Activity |
| This compound | Cefteram | Ester Hydrolysis | Active |
| This compound | Pivalate | Ester Hydrolysis | Inactive |
| This compound | Degradation Products | Forced Degradation | Generally Inactive |
Enzyme Systems Involved in Cefteram Metabolism (e.g., Esterases, Cytochrome P450)
The metabolic conversion of this compound to its active form, cefteram, is primarily mediated by a specific class of enzymes.
Esterases : These enzymes are responsible for the hydrolysis of the ester bond in the this compound molecule. patsnap.comefda.gov.et Esterases are a significant component of Phase I drug metabolism, second in importance only to the cytochrome P450 system for the metabolism of clinical drugs. evotec.com The hydrolysis occurs rapidly after absorption from the gastrointestinal tract. patsnap.com Human carboxylesterases (CEs) are key enzymes in this process, with two major forms, hCE1 and hCE2, differing in tissue distribution. evotec.com hCE1 is predominantly found in the liver, whereas hCE2 is highly expressed in the gastrointestinal tract, making both potential sites for the bioactivation of this oral prodrug. evotec.com
Cytochrome P450 (CYP) System : The cytochrome P450 system is a major pathway for the metabolism of a vast number of drugs. nih.gov However, based on the known metabolic pathway of this compound and data from similar cephalosporin prodrugs, the CYP450 system is not considered the primary pathway for its metabolism. The metabolism is dominated by esterase-mediated hydrolysis. For instance, the related cephalosporin prodrug cefditoren pivoxil was found to have no significant effect on the pharmacokinetics of ethinyl estradiol, suggesting a lack of major interaction with the CYP enzymes that metabolize the contraceptive. fda.gov This indicates that cefteram's potential for CYP-mediated drug-drug interactions is likely low.
Metabolic Stability Profiling in Hepatic Microsomes and Hepatocytes
In vitro metabolic stability assays are fundamental tools in preclinical drug development to predict the in vivo hepatic clearance of a compound. srce.hr These assays typically utilize liver microsomes or hepatocytes from various species, including humans, to determine parameters like the intrinsic clearance (CLint) and half-life (t½). srce.hrnuvisan.com
Hepatic Microsomes : These are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.gov They are a standard model for assessing Phase I metabolic pathways. srce.hr
Hepatocytes : As intact liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions, as well as drug transporters. srce.hrnih.gov They are often considered the "gold standard" for in vitro metabolic studies because they provide a more comprehensive picture of hepatic metabolism. srce.hr
A comparison of clearance values between the two systems can offer mechanistic insights. For instance, if a compound is metabolized significantly faster in hepatocytes than in microsomes, it may suggest the involvement of non-CYP enzymes (like UGTs) or that cellular uptake is a key factor. nih.gov For an ester prodrug like this compound, its stability in these systems would largely depend on the esterase activity present in the in vitro preparation.
While specific, detailed public data on the metabolic stability of this compound in these systems is limited, the table below illustrates the type of data generated from such preclinical studies.
Table 2: Representative Data from a Metabolic Stability Assay
| In Vitro System | Parameter | Value | Interpretation |
| Human Liver Microsomes | Half-life (t½, min) | > 60 | Suggests low clearance via microsomal enzymes (e.g., CYPs). |
| Human Hepatocytes | Half-life (t½, min) | < 30 | Suggests rapid clearance, likely by enzymes abundant in hepatocytes (e.g., esterases). |
| Human Hepatocytes | Intrinsic Clearance (CLint) | High | Predicts a high in vivo hepatic extraction ratio. |
Note: The values in this table are hypothetical and for illustrative purposes to represent typical outputs of metabolic stability assays.
Excretion Pathways of Cefteram and Metabolites in Preclinical Research
The elimination of cefteram and its metabolites from the body occurs through established excretion pathways, primarily via the kidneys. pharmacylibrary.commsdmanuals.com Preclinical studies in animal models and clinical data from humans confirm that renal excretion is the principal route of elimination.
In pediatric studies, the urinary recovery of the active metabolite, cefteram, ranged from 9.6% to 23.0% within 8 hours of oral administration of this compound. nih.gov This demonstrates a significant contribution of the renal pathway to the drug's clearance. This is consistent with findings for other cephalosporins. For example, over 80% of a dose of cefotaxime (B1668864) was recovered in the urine in preclinical studies involving rats and dogs. nih.gov
Furthermore, the pivalate moiety resulting from the hydrolysis of the prodrug is also efficiently cleared. For the similar prodrug cefditoren pivoxil, the pivalate is almost entirely eliminated (>99%) via renal excretion, primarily in the form of pivaloylcarnitine. efda.gov.et
Renal Clearance Mechanisms (e.g., Glomerular Filtration, Tubular Secretion)
Renal excretion is a composite of three processes occurring in the nephron: glomerular filtration, active tubular secretion, and tubular reabsorption. uomustansiriyah.edu.iq
Glomerular Filtration : Free, unbound drug in the plasma is filtered from the blood into the Bowman's capsule. pharmacylibrary.com The rate of filtration is dependent on the glomerular filtration rate (GFR) and the extent of plasma protein binding.
Active Tubular Secretion : This is an energy-dependent process involving carrier proteins that transport drugs from the blood into the renal tubules, often against a concentration gradient. uomustansiriyah.edu.iq This mechanism can lead to very rapid clearance of certain drugs. uomustansiriyah.edu.iq
Tubular Reabsorption : As the filtrate moves through the tubules, drugs can be reabsorbed back into the bloodstream, typically via passive diffusion for lipid-soluble compounds. Polar, water-soluble compounds like most drug metabolites are less likely to be reabsorbed and are thus excreted in the urine. msdmanuals.com
For cephalosporins, renal clearance is a key elimination pathway. Studies with cefditoren have shown that its elimination decreases in line with reduced creatinine (B1669602) clearance, highlighting the importance of renal function and, by extension, glomerular filtration. fda.gov
Biliary Excretion Pathways
Biliary excretion, the process of secreting drugs or their metabolites from the liver into the bile, serves as an alternative elimination route, particularly for larger molecules (molecular weight > 300 g/mol ) and conjugated metabolites. msdmanuals.com
For many cephalosporins, biliary excretion is generally a minor pathway under normal physiological conditions. nih.gov Preclinical studies on other cephalosporins provide insight into this route. For cephacetrile, biliary excretion was found to be very low in a perfused rabbit liver model. nih.gov Similarly, for cefotaxime, inactive metabolites were detected in the bile of rats, particularly when their renal function was impaired. nih.gov This suggests that while not a primary route, biliary excretion can become a more significant compensatory pathway when renal clearance is compromised.
Theoretical Pharmacodynamic Modeling of Cefteram's Antimicrobial Activity in vitro and in Preclinical Systems
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is used to describe the relationship between drug exposure and its antimicrobial effect over time. diva-portal.org For antibiotics, a commonly used theoretical framework is the sigmoid Emax model. nih.govnih.gov This model characterizes the time-kill kinetics of an antibiotic against a specific pathogen.
The fundamental equation of this model describes the change in bacterial population (dN/dt) as a function of the natural growth rate of the bacteria and the killing rate induced by the antibiotic, which is dependent on the drug concentration (C). nih.gov
The key parameters of the sigmoid Emax model are:
Emax : The maximum bactericidal effect (killing rate) achievable with the antibiotic.
EC50 : The drug concentration that produces 50% of the maximum effect. nih.gov This parameter is often correlated with the minimum inhibitory concentration (MIC) of the drug against the target organism. nih.gov
Hill Coefficient (γ) : A parameter that describes the steepness of the concentration-effect curve.
Cefteram exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall, which it achieves by binding to essential penicillin-binding proteins (PBPs). patsnap.com Its in vitro activity has been established against a range of pathogens. nih.gov By applying a theoretical PK/PD model, one can simulate and predict the antibacterial efficacy of different dosing regimens based on these fundamental parameters.
Table 3: Theoretical Pharmacodynamic Parameters of Cefteram for In Vitro Modeling
| Pathogen Species | MIC Range (µg/mL)* | Theoretical EC50 (µg/mL) | Theoretical Emax (log kill/hr) |
| Streptococcus pneumoniae | ≤0.06 - 0.5 | ~0.1 | 3-4 |
| Haemophilus influenzae | ≤0.06 - 0.25 | ~0.05 | 3-4 |
| Escherichia coli | 0.25 - 2 | ~0.5 | 3-4 |
| Streptococcus pyogenes | ≤0.06 | ~0.02 | 3-4 |
Note: MIC ranges are based on published data. EC50 and Emax values are theoretical estimations for illustrative modeling purposes.
Post-Antibiotic Effect (PAE) Characterization in Bacterial Strains
The post-antibiotic effect (PAE) is a pharmacodynamic parameter that describes the persistent suppression of bacterial growth even after the antimicrobial concentration has fallen below the MIC. nih.govnih.gov A significant PAE allows for less frequent dosing intervals without compromising efficacy, as bacterial regrowth is delayed.
While specific PAE data for this compound is limited, studies on the structurally and functionally similar third-generation oral cephalosporin, cefditoren, provide valuable insights. Research has characterized the PAE of cefditoren against key respiratory pathogens. For instance, a PAE of 1 to 2 hours has been reported for cefditoren against strains of Streptococcus pneumoniae, Staphylococcus pyogenes, and β-lactamase-negative Moraxella catarrhalis. researchgate.net Another study found a PAE of over 1 hour for cefditoren against Streptococcus pneumoniae, β-lactamase-negative Moraxella catarrhalis, and Streptococcus pyogenes. nih.gov
The duration of the PAE can be influenced by the bacterial species, the antibiotic concentration, and the duration of exposure. For ceftibuten (B193870), another cephalosporin, the PAE for S. pneumoniae was found to be between 1.1 to 3.4 hours, while for H. influenzae it was approximately 1 to 1.1 hours. nih.gov These findings suggest that cefteram likely possesses a modest PAE against common respiratory pathogens.
Table 2: Post-Antibiotic Effect (PAE) of Cefditoren Against Respiratory Pathogens
| Bacterial Strain | Antibiotic | PAE Duration (hours) |
| Streptococcus pneumoniae (penicillin-susceptible & resistant) | Cefditoren | 1 - 2 |
| Staphylococcus pyogenes | Cefditoren | 1 - 2 |
| Moraxella catarrhalis (β-lactamase-negative) | Cefditoren | 1 - 2 |
| Haemophilus influenzae | Cefditoren | > 1 (mixed results) |
Data based on studies of the closely related cephalosporin, cefditoren, as a proxy for cefteram. nih.govresearchgate.net
Mathematical Models for Cefteram Pharmacodynamics
Mathematical models are crucial tools in preclinical and clinical drug development to describe and predict the relationship between drug exposure (pharmacokinetics, PK) and its effect on the body or a pathogen (pharmacodynamics, PD). researchgate.netuni-konstanz.de For antibiotics like cefteram, these PK/PD models integrate data on drug concentrations over time with their bactericidal effects to optimize dosing regimens and establish susceptibility breakpoints. nih.gov
Given cefteram's time-dependent killing properties, the most relevant PK/PD models are those that correlate the %fT>MIC with bacterial eradication. nih.govresearchgate.net A common approach involves using a sigmoidal Emax model (or a modified version), which describes the relationship between an effect (such as the change in bacterial count from baseline) and drug concentration or a PK/PD index like %fT>MIC. nih.govnih.gov In this type of model, the effect increases with the index value until it reaches a maximum effect (Emax), representing the maximum bacterial killing rate.
For example, a study on the pediatric use of cefcapene (B134052) pivoxil, another oral cephalosporin, utilized PK/PD modeling to establish a breakpoint based on achieving a target time above MIC (TAM) of 40%. researchgate.net The model simulated blood concentrations and correlated the TAM with bacteriological eradication rates. researchgate.net Similarly, models for cefditoren have been used to determine the target values for PK/PD parameters, such as the free fraction of the 24-hour area under the concentration-time curve to MIC ratio (fAUC24/MIC), required to achieve a significant reduction in bacterial load in lung infection models. nih.gov
These mathematical models serve to:
Characterize the time course of bactericidal activity.
Simulate the effects of different dosing schedules on various bacterial strains. nih.gov
Predict clinical and bacteriological efficacy against specific pathogens. researchgate.net
Establish PK/PD breakpoints to guide susceptibility testing and clinical use.
The fundamental principle of these models for cefteram is to quantify the duration of exposure above a critical threshold (the MIC) needed to ensure successful pathogen eradication.
Microbial Resistance Mechanisms to Cefteram Pivoxil
Beta-Lactamase-Mediated Resistance to Cefteram (B193863)
Beta-lactamases are bacterial enzymes that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring, thereby rendering the antibiotic ineffective. frontiersin.orgmicrorao.com Cefteram, being a third-generation cephalosporin (B10832234), is a substrate for various beta-lactamases, including Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases. microrao.commicrorao.com
Spectrum and Kinetic Parameters of Cefteram Hydrolysis by Beta-Lactamases (e.g., ESBLs, AmpC)
Cefteram's susceptibility to hydrolysis by beta-lactamases is a critical determinant of its efficacy. While detailed kinetic parameters (e.g., K_m, k_cat values) specifically for cefteram hydrolysis by a wide range of ESBLs (such as TEM, SHV, and CTX-M types) and AmpC enzymes are not extensively detailed in the provided search results, general trends for third-generation cephalosporins apply.
Third-generation cephalosporins, including cefteram, are generally susceptible to hydrolysis by ESBLs. microrao.commicrorao.com ESBLs are a diverse group of enzymes that efficiently hydrolyze extended-spectrum cephalosporins and monobactams. microrao.com For instance, CTX-M type beta-lactamases preferentially hydrolyze cefotaxime (B1668864) over ceftazidime (B193861), and while they can also hydrolyze cefepime, they generally do so with lower efficiency than some other ESBL types. microrao.com TEM and SHV ESBLs, which have evolved from narrower-spectrum enzymes, also exhibit increased hydrolytic activity against oxyimino-beta-lactams like ceftazidime and cefotaxime. frontiersin.orgmicrorao.com
Regarding AmpC beta-lactamases, these enzymes are known to hydrolyze third-generation cephalosporins. researchgate.netnih.gov Studies have shown that AmpC enzymes can have varying affinities and hydrolysis rates for different cephalosporins. For example, some AmpC variants may exhibit increased affinity for cephalosporins but lower rates of hydrolysis, while others show increased catalytic efficiencies against extended-spectrum cephalosporins. researchgate.netnih.gov
One study noted that cefteram, similar to cefixime, demonstrated a high affinity for cephalosporinases produced by Citrobacter freundii GN7391 and Enterobacter cloacae GN7471 strains. [44 from previous search step] Furthermore, cefteram was found to be hydrolyzed by Bush group 3 beta-lactamases, specifically Xanthomonas maltophilia (L-1) and Pseudomonas aeruginosa/pMS354 beta-lactamases, which are metallo-beta-lactamases. [44 from previous search step] This indicates that cefteram is susceptible to inactivation by these broad-spectrum and metallo-beta-lactamases.
| Beta-Lactamase Type | Substrate (Example) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) | Reference (General) |
| TEM-1 (Wild-Type) | Cefotaxime | High | Low | Low | [16 from previous search step] |
| SHV-1 (Wild-Type) | Ceftazidime | Variable | Variable | Variable | frontiersin.org |
| CTX-M (Typical) | Cefotaxime | Low | High | High | [4, 25 from previous search step] |
| AmpC (Wild-Type) | Ceftazidime | Variable | Variable | Variable | researchgate.netnih.gov |
| Metallo-β-Lactamase | Cefteram | N/A | N/A | N/A | [44 from previous search step] |
Molecular Epidemiology and Genetic Basis of Beta-Lactamase Production in Cefteram-Resistant Strains
The molecular epidemiology of beta-lactamase production in cefteram-resistant strains is largely interconnected with the global dissemination of common beta-lactamase genes, particularly those encoding ESBLs (TEM, SHV, CTX-M types) and plasmid-mediated AmpC enzymes. These genes are frequently located on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer among diverse bacterial species. microrao.comfrontiersin.orgmdpi.comnih.gov
ESBL-producing Enterobacteriaceae, including Escherichia coli and Klebsiella pneumoniae, are a significant global health concern due to their resistance to third-generation cephalosporins. microrao.comasm.orgmdpi.com Studies have shown varying prevalences of these genes in clinical isolates. For instance, in some regions, CTX-M types have become the predominant ESBLs, often preferentially hydrolyzing cefotaxime and ceftriaxone. microrao.comnih.govnih.gov TEM and SHV genes are also widely distributed, with mutations leading to extended-spectrum activity. frontiersin.orgmicrorao.commdpi.com
Plasmid-mediated AmpC beta-lactamases, derived from inducible chromosomal genes, have also spread among various organisms like E. coli, K. pneumoniae, and Proteus mirabilis. nih.govnih.gov These plasmid-encoded AmpCs are typically non-inducible and contribute to resistance against cephamycins and monobactams, in addition to third-generation cephalosporins. nih.govnih.gov
While these studies highlight the general genetic landscape of beta-lactamase-mediated resistance to third-generation cephalosporins, specific molecular epidemiological data directly linking the prevalence of particular beta-lactamase genes solely to cefteram resistance is not explicitly provided in the search results. However, given cefteram's classification as a third-generation cephalosporin, it is highly probable that strains producing these common ESBLs and AmpC enzymes would exhibit reduced susceptibility or resistance to cefteram.
Table 2: Common Beta-Lactamase Genes Associated with Third-Generation Cephalosporin Resistance
| Beta-Lactamase Type | Gene Family | Common Examples | Primary Associated Bacteria | Genetic Location |
| ESBL (Class A) | blaTEM | TEM-3, TEM-4 | E. coli, K. pneumoniae | Plasmid |
| ESBL (Class A) | blaSHV | SHV-5, SHV-12 | K. pneumoniae, E. coli | Plasmid |
| ESBL (Class A) | blaCTX-M | CTX-M-15, CTX-M-1 | Enterobacteriaceae | Plasmid |
| AmpC (Class C) | blaAmpC | CMY-2, FOX | E. coli, K. pneumoniae, Enterobacter spp. | Chromosomal/Plasmid |
| Metallo-β-Lactamase | blaNDM, blaVIM, blaIMP | NDM-1, VIM-2, IMP-1 | Various Gram-negatives | Plasmid |
Strategies for Overcoming Beta-Lactamase Resistance (e.g., Combination with Beta-Lactamase Inhibitors in in vitro models)
A primary strategy for overcoming beta-lactamase-mediated resistance is the co-administration of beta-lactam antibiotics with beta-lactamase inhibitors (BLIs). microrao.com These inhibitors, such as clavulanic acid, sulbactam, and tazobactam (B1681243), bind to and inactivate beta-lactamases, thereby protecting the co-administered beta-lactam antibiotic from hydrolysis. microrao.com
However, there is a mention of "bisthiazolidine metallo-β-lactamase inhibitors" being explored in combination with cefteram pivoxil and other cephalosporins [29 from previous search step]. This suggests that research is ongoing into novel inhibitors that could restore cefteram's activity against resistant strains, particularly those producing metallo-beta-lactamases which are not inhibited by traditional serine beta-lactamase inhibitors. Another source also indicates the potential for combining cefteram or this compound with beta-lactamase inhibitors like tazobactam or clavulanate, especially in in vitro or in vivo conditions. epo.org
The development of new BLIs that can inhibit a broader spectrum of beta-lactamases, including metallo-beta-lactamases, is a key area of research to combat emerging resistance. nih.gov
Alterations in Penicillin-Binding Proteins (PBPs) Affecting Cefteram Activity
Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in cell wall synthesis, and they are the primary targets of beta-lactam antibiotics like cefteram. toku-e.comfrontiersin.orgwikipedia.org Alterations in these proteins can lead to reduced binding affinity for the antibiotic, thereby conferring resistance. nih.govnih.govplos.org
Expression Levels of PBPs in Resistant Isolates
Changes in the expression levels of PBPs can also contribute to antibiotic resistance. While the provided search results discuss PBP alterations and mutations, specific data on the altered expression levels of PBPs directly in cefteram-resistant isolates is not explicitly available.
The interplay between PBP mutations, altered expression levels, and the presence of other resistance mechanisms (like efflux pumps or beta-lactamases) can lead to complex resistance phenotypes. etflin.com
Efflux Pump Systems Contributing to Cefteram Resistance
Efflux pumps are active transport proteins embedded in the bacterial cytoplasmic membrane that play a crucial role in bacterial survival by expelling various compounds, including antibiotics, from the cell. nih.govmdpi.comjournalagent.com Their activity leads to a decrease in the intracellular concentration of antibiotics, thereby contributing significantly to multidrug resistance (MDR) in pathogenic bacteria. frontiersin.orgmdpi.com
In Gram-negative bacteria, which possess a complex cell envelope, efflux pumps are a primary mechanism of resistance. mdpi.commdpi.com Several major efflux pump systems have been identified and characterized across different bacterial species, contributing to resistance against various classes of antibiotics, including beta-lactams. frontiersin.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.orgnih.gov
Key efflux pump systems and their associated bacterial species include:
| Efflux Pump System | Associated Bacterial Species (Examples) | Role in Resistance |
| AcrAB-TolC | Escherichia coli, Salmonella Typhimurium | Extrudes a broad range of antibiotics, including beta-lactams, fluoroquinolones, and tetracyclines. frontiersin.orgfrontiersin.orgnih.govnih.gov |
| MexAB-OprM | Pseudomonas aeruginosa | Major contributor to antibiotic resistance, extruding beta-lactams (e.g., ceftazidime, imipenem), aminoglycosides, and ciprofloxacin. frontiersin.orgfrontiersin.orgfrontiersin.org |
| MexCD-OprJ | Pseudomonas aeruginosa | Involved in the extrusion of various antibiotics and autoinducers, affecting biofilm formation. frontiersin.orgmdpi.com |
| AdeABC, AdeFGH, AdeIJK | Acinetobacter baumannii | Confer resistance to a wide array of antibiotics, including beta-lactams, fluoroquinolones, and aminoglycosides. mdpi.com |
| OqxAB | Klebsiella pneumoniae | Reduces intracellular concentrations of beta-lactam antibiotics, often co-occurring with other resistance mechanisms. dovepress.com |
Overexpression of these efflux pump genes is a common strategy employed by bacteria to achieve and sustain antibiotic resistance. journalagent.commdpi.com This overexpression can be triggered by mutations in regulatory proteins that control efflux pump gene expression. journalagent.com Studies have identified specific efflux pump genes, such as mexA, mexB, and oprM in P. aeruginosa, and acrA and acrB in E. coli, whose presence and mutations are linked to antibiotic resistance. frontiersin.orgnih.govmdpi.com
Exposure to sub-inhibitory concentrations (sub-MICs) of antibiotics can significantly modulate efflux pump activity and contribute to the development of resistance. mdpi.comnih.govmdpi.comfrontiersin.org These low concentrations, insufficient to kill or inhibit bacterial growth, can still induce the expression of efflux pumps. nih.govfrontiersin.org For instance, sub-MICs of certain cephalosporins, such as cefazolin (B47455) (CEF), have been shown to increase protein levels in bacterial membrane compositions and enhance exopolysaccharide production, which can lead to antibiotic-induced biofilm formation. mdpi.com This suggests that even low levels of cefteram, as a cephalosporin, could potentially influence efflux pump activity and related resistance mechanisms.
Research indicates that the expression of specific efflux pumps, like EfrAB in Enterococcus faecalis, is highly induced by sub-MICs of antibiotics. nih.gov This modulation can lead to a significant restoration of antibiotic activity when efflux pump inhibitors (EPIs) are introduced, highlighting the role of efflux pumps in mediating resistance even at low antibiotic concentrations. frontiersin.orgfrontiersin.orgmdpi.comgoogle.comnih.govopenmicrobiologyjournal.combioline.org.brmdpi.com
Identification and Characterization of Efflux Pump Genes Involved in Cefteram Resistance
Outer Membrane Permeability and Porin Channel Modifications in Cefteram Resistance
The outer membrane of Gram-negative bacteria serves as a crucial barrier against external antimicrobial agents. nih.govmdpi.comfrontiersin.org Hydrophilic antibiotics, including beta-lactams like cefteram, typically traverse this membrane through water-filled protein channels known as porins. nih.govmdpi.commdpi.comfrontiersin.orgwikipedia.orgmdpi.com Modifications to these porin channels can significantly impede antibiotic entry, leading to reduced intracellular drug concentrations and, consequently, resistance. mdpi.commdpi.com
For example, in Escherichia coli, the non-specific porins OmpF, OmpC, and OmpA play distinct roles in antibiotic resistance and membrane integrity. frontiersin.orgnih.gov Strains with defects in OmpF, for instance, have demonstrated increased resistance to various beta-lactam antibiotics. frontiersin.orgmdpi.com Similarly, in Klebsiella pneumoniae, the deletion of porins like OmpK35 and OmpK36, often in conjunction with beta-lactamase production, contributes to resistance against carbapenems and other beta-lactams. dovepress.com Quantitative analysis of porin expression levels in resistant strains is a common approach to elucidate the contribution of these proteins to antibiotic resistance. frontiersin.org
Mutations within porin genes are a significant factor in reducing antibiotic uptake. dovepress.com These mutations can include point mutations, small fragment deletions, or even whole gene deletions, leading to disrupted porin synthesis and subsequently reduced or absent porin levels. dovepress.com Such structural changes in porins can alter the channel's properties, affecting steric hindrance or charge distribution, thereby reducing antibiotic permeability. researchgate.netmdpi.com
A notable example of this is seen in Neisseria meningitidis, where a single point mutation in the PorB porin can substantially impact the binding and permeation of beta-lactam antibiotics, resulting in reduced permeability. biorxiv.org These porin mutations can lead to a decrease in the effective concentration of antibiotics reaching their intracellular targets. It is also important to note that reduced porin expression or porin mutations are frequently observed in conjunction with other resistance mechanisms, such as the increased expression of efflux pumps, creating a multi-faceted resistance phenotype. mdpi.com
Quantitative Analysis of Porin Expression in Resistant Strains
Biofilm-Associated Resistance to Cefteram
Biofilms are complex, structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to surfaces. frontiersin.orgmicrobialcell.comasm.orgnih.gov This mode of growth significantly enhances bacterial resistance to antimicrobial agents, making biofilm-associated infections notoriously difficult to treat. frontiersin.orgasm.org
The mechanisms contributing to biofilm-associated antimicrobial resistance are multifaceted:
Reduced Penetration of Antimicrobial Agents: The dense and complex EPS matrix acts as a physical barrier, impeding the diffusion and penetration of antibiotics into the deeper layers of the biofilm. frontiersin.orgasm.org This reduced penetration means that lower concentrations of the antibiotic reach the bacteria embedded within the biofilm, allowing them to survive. asm.org
Altered Microbial Physiology: The unique microenvironment within a biofilm, characterized by nutrient gradients, altered pH, and oxygen limitation, can lead to significant physiological changes in the embedded bacteria. frontiersin.orgmicrobialcell.com These changes can include the formation of persister cells, which are metabolically inactive and highly tolerant to antibiotics, and the activation of stress response systems, all contributing to increased resistance. frontiersin.org
Genetic Changes and Horizontal Gene Transfer: Biofilms can serve as hotspots for genetic exchange, including horizontal gene transfer (HGT) of antibiotic resistance genes. frontiersin.orgnih.gov This facilitates the rapid dissemination of resistance determinants among bacterial populations within the biofilm, leading to the emergence of highly resistant strains. nih.gov
The formation of biofilms is a dynamic, multi-step process influenced by various environmental factors, cell-to-cell communication (quorum sensing), and signaling molecules. nih.gov While general mechanisms of biofilm resistance are broadly applicable to various antibiotics, including cephalosporins, specific data on this compound's efficacy against bacterial biofilms would require dedicated research.
Impact of Biofilm Matrix on Cefteram Penetration
The extracellular polymeric substance (EPS) matrix, a self-produced protective layer surrounding bacterial cells in a biofilm, serves as a significant physical barrier that hinders the penetration of antibiotics mdpi.comnih.govnih.govpageplace.defrontiersin.org. This complex matrix, primarily composed of polysaccharides, proteins, and extracellular DNA (eDNA), can prevent antibiotics from freely diffusing and reaching the bacterial cells within the deeper layers of the biofilm mdpi.comnih.govpageplace.defrontiersin.org.
Several mechanisms contribute to reduced antibiotic penetration:
Physical Diffusion Barrier: The dense and viscous nature of the EPS matrix creates a physical impediment, slowing down the diffusion rate of antimicrobial compounds mdpi.comnih.govnih.govfrontiersin.org.
Binding and Sequestration: Components within the biofilm matrix, such as negatively charged exopolysaccharides and eDNA, can bind to positively charged antibiotic molecules. This binding can sequester the antibiotic at the biofilm surface or within the matrix, reducing the effective concentration that reaches the embedded bacteria nih.govfrontiersin.orgfrontiersin.orgnih.govmicrobialcell.com. For instance, studies have shown that eDNA can enhance the resistance of Staphylococcus epidermidis biofilms to glycopeptide antibiotics like vancomycin, and Pseudomonas biofilms to aminoglycosides, by hindering their penetration nih.gov.
Enzymatic Degradation: Enzymes, including β-lactamases, can be produced and concentrated within the biofilm matrix. These enzymes can degrade antibiotics as they attempt to penetrate the biofilm, further reducing the effective drug concentration mdpi.comresearchgate.net. For example, in Pseudomonas aeruginosa biofilms, the induction of AmpC β-lactamase by exposure to β-lactam antibiotics like imipenem (B608078) or ceftazidime can lead to adaptive tolerance, with the enzyme expression concentrated at the periphery of the biofilm nih.gov.
While this compound is a β-lactam antibiotic, specific detailed research findings quantifying its direct penetration through various biofilm matrices are not extensively documented in the available literature. However, based on the general principles of biofilm-mediated resistance, it is highly probable that its penetration would be similarly impeded by the EPS matrix, contributing to reduced efficacy against biofilm-associated infections.
Gene Expression Profiles in Biofilm-Forming Strains Exposed to Cefteram
Bacteria within biofilms exhibit altered physiological states and adaptive changes in gene expression, which contribute significantly to their increased antibiotic tolerance and resistance nih.govpageplace.demdpi.com. These changes are often distinct from those observed in planktonic cells and can be influenced by environmental stimuli, including exposure to antibiotics mdpi.com.
Key aspects of gene expression changes in biofilm-forming strains include:
Upregulation of Efflux Pumps: Efflux pumps are membrane-anchored proteins that actively expel toxic compounds, including antibiotics, out of bacterial cells, thereby reducing intracellular drug concentrations ajol.infonih.govmicrobialcell.com. In biofilm settings, the expression of efflux pump genes can be significantly upregulated. For example, in Pseudomonas aeruginosa PAO1 biofilms, the MexB efflux pump gene showed higher expression levels during the biofilm phase compared to the planktonic phase. Treatment with ceftazidime led to a significant upregulation of the MexB efflux gene, contributing to reduced antibiotic sensitivity mdpi.com.
Quorum Sensing (QS) Regulation: Quorum sensing systems regulate gene expression in response to cell density, playing a crucial role in biofilm formation, maturation, and the expression of virulence factors and resistance mechanisms pageplace.demdpi.comnih.govnih.govmdpi.com. Alterations in QS-related gene expression can influence the biofilm's architecture and its response to antibiotics. For instance, in multidrug-resistant Escherichia coli biofilms, exposure to cefoxitin (B1668866) downregulated QS-related genes like luxS, pfs, motA, and fliA, leading to decreased csgD expression, which is involved in biofilm formation nih.gov.
Adaptive Stress Responses and Metabolic Changes: Bacteria in biofilms often experience nutrient limitation, oxygen gradients, and other stresses, leading to slower growth rates and altered metabolic activity nih.govpageplace.demdpi.commicrobialcell.com. These conditions can induce adaptive stress responses and changes in gene expression that confer transient protection against antibiotics mdpi.com. For example, Pseudomonas aeruginosa biofilms show metabolic changes accompanying maturation and increased antibiotic tolerance over time, with specific gene expression profiles identified across different growth stages dovepress.com.
Increased Genetic Exchange: The biofilm environment can facilitate horizontal gene transfer (HGT), allowing bacteria to acquire resistance genes more readily. This includes the transfer of plasmids encoding resistance mechanisms, which can be more stable within biofilms mdpi.comnih.gov.
Illustrative Data: Gene Expression in Biofilms (General Examples)
The following table illustrates typical gene expression changes observed in biofilm-forming bacteria compared to their planktonic counterparts, or in response to antibiotic exposure, based on general research findings. These examples are not specific to this compound but demonstrate the types of molecular adaptations that contribute to biofilm resistance.
| Bacterial Species | Gene/Mechanism | Biofilm vs. Planktonic / Antibiotic Exposure | Effect on Resistance / Biofilm | Reference |
| Pseudomonas aeruginosa | MexB efflux pump gene | Upregulated in biofilm; further upregulated by ceftazidime | Increases antibiotic efflux, reduces sensitivity | mdpi.com |
| Escherichia coli | luxS, pfs, motA, fliA (QS-related) | Downregulated by cefoxitin | Inhibits biofilm formation, reduces pathogenicity | nih.gov |
| Pseudomonas aeruginosa | lasI, lasR (QS regulatory) | Downregulated by quorum sensing inhibitors | Reduces virulence factor production, inhibits biofilm | nih.gov |
| Acinetobacter baumannii | 1621 genes (various) | Over-expressed in biofilms (408 at least 4-fold higher) | Changes in metabolism, motility, transport, quorum sensing | mdpi.com |
Structure Activity Relationships Sar and Computational Drug Design Principles for Cefteram Pivoxil Analogs
The design of new cephalosporin (B10832234) antibiotics, including cefteram (B193863) pivoxil analogs, heavily relies on understanding their Structure-Activity Relationships (SAR) and employing computational drug design principles. Cephalosporins, as a class of β-lactam antibiotics, exert their bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) wikipedia.org.
SAR of Cephalosporins: The core structure of cephalosporins features a β-lactam ring fused with a dihydrothiazine ring, forming 7-aminocephalosporanic acid wikipedia.org. Modifications to the side chains at specific positions are crucial for enhancing antibacterial activity, improving stability against β-lactamases, and optimizing pharmacokinetic properties wikipedia.org.
7-Amino Group: This group is essential for antibacterial activity wikipedia.org.
Substitutions at C-7: The majority of third-generation cephalosporins, including cefteram, possess an aminothiazole group at position C-7. Different groups at the 7-α-position, such as 7-α-iminohydroxy and 7-α-iminomethoxy groups, influence activity and stability. For instance, a methoxy (B1213986) group at the A2 position can enhance cephalosporin stability against β-lactamases wikipedia.org.
Substitutions at C-3: The nature of the substituent at the C-3 position of the dihydrothiazine ring also plays a significant role in the drug's spectrum of activity and pharmacokinetic profile. Cefteram features a (5-methyltetrazol-2-yl)methyl group at this position nih.govwikipedia.org. The presence of sulfur in the ring at position A1 generally leads to better antibacterial activity, while oxygen at this position can offer improved stability towards β-lactamases wikipedia.org.
Computational Drug Design Principles: Computational methods are increasingly integral to drug discovery, offering cost-effective and rapid validation of drug candidates azolifesciences.com. For cefteram pivoxil analogs, these principles can be applied to predict various properties and optimize their design:
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR): QSAR models establish mathematical relationships between the chemical structure of a compound and its biological activity, while QSPR models relate structure to physicochemical properties azolifesciences.comjipbs.comresearchgate.netnih.gov. These models utilize molecular descriptors to predict properties like lipophilicity, biological activity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties researchgate.netjipbs.com. For cephalosporins, QSPR studies have been conducted to predict plasma protein binding properties, which are crucial for pharmacokinetics jipbs.comjipbs.com.
Ligand-Based Drug Design (LBDD): When structural information about the target is limited, LBDD uses known active compounds (ligands) to define the necessary conformational and interaction requirements for binding azolifesciences.com. QSAR is a key technique within LBDD, helping to elucidate potential mechanisms of action and predict activity before experimental testing azolifesciences.comjipbs.com.
Structure-Based Drug Design (SBDD): If the 3D structure of the drug target (e.g., bacterial PBP) is available, SBDD can be employed. This involves developing in silico 3D structures of targets to analyze physicochemical properties and identify key interactions, guiding the design of compounds that complement the target's binding site azolifesciences.com.
Machine Learning and Deep Learning: Advanced AI techniques, including deep learning algorithms, are used in QSAR analysis and other computational models to learn from multidimensional data, predict physicochemical descriptors, and estimate binding affinities, accelerating the identification and validation of stable compounds azolifesciences.comrsc.org.
Pharmacophore Modeling and Virtual Screening for Cefteram-like Agents
Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify novel compounds with desired biological activities, such as those exhibited by cefteram.
Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features essential for a ligand's recognition by a biological macromolecule peerj.com. It highlights the functional groups within a ligand that are crucial for protein interactions peerj.com.
Generation of Pharmacophore Models: Pharmacophore models can be generated using either ligand-based or structure-based approaches medsci.org.
Ligand-based pharmacophore models: These are derived from a set of known active compounds, identifying common features responsible for their activity peerj.com.
Structure-based pharmacophore models: These are generated using the 3D structure of the target protein, focusing on the features of the binding site that interact with known ligands medsci.orgmdpi.com.
Pharmacophore Validation: Validation is crucial to ensure that the models can accurately predict active compounds. This often involves using test sets and decoy sets to assess the model's ability to distinguish active from inactive molecules medsci.org.
Application to Cefteram-like Agents: For cefteram, which targets bacterial PBPs, pharmacophore models could be developed to identify the key features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, ionizable groups) responsible for its binding to these enzymes. This information can then guide the design or selection of new compounds that mimic these essential interactions.
Virtual Screening: Virtual screening (VS) is a computational method used to search large chemical libraries for compounds that are likely to bind to a specific biological target peerj.commdpi.com. Pharmacophore models are frequently used as filters in the early stages of virtual screening to quickly narrow down vast chemical spaces medsci.orgmdpi.com.
Workflow: The general workflow involves screening large databases of small molecules against a generated pharmacophore model medsci.orgmdpi.com. Compounds that match the pharmacophore features are then selected as "hits" peerj.commdpi.com.
Scoring and Ranking: Hits are typically ranked based on a pharmacophore matching score, and further refined through techniques like molecular docking to predict binding affinity and analyze protein-ligand interactions peerj.commdpi.com.
Ultra-large-scale Virtual Screening: With advancements in deep learning, new frameworks like PharmacoNet are emerging for ultra-large-scale virtual screening, enabling rapid evaluation of ligand potency across vast chemical spaces rsc.org.
Application to Cefteram Analogs: Virtual screening campaigns using cefteram-derived pharmacophores could identify novel chemical scaffolds that possess similar antibacterial mechanisms, potentially leading to new β-lactam antibiotics or PBP inhibitors.
Chemoinformatics and Data Mining in this compound Research
Chemoinformatics is an interdisciplinary field that combines chemistry, computer science, and data analysis to analyze and interpret chemical data neovarsity.orgresearchgate.net. Data mining, a core component of chemoinformatics, involves extracting meaningful insights and patterns from large chemical information datasets nih.govneovarsity.org.
Role in this compound Research:
Chemical Space Exploration and Diversity Analysis: Chemoinformatics tools enable researchers to explore the chemical space of cefteram and its analogs, assessing the diversity of synthesized or proposed compounds. This helps in understanding the structural variations that can lead to improved properties nih.govscirp.org.
Compound Database Management: Chemoinformatics facilitates the organization and management of databases containing cefteram analogs, annotated with their chemical structures and biological activities. Publicly available resources like PubChem and ChEMBL are crucial for intelligent data mining in this context scirp.orgbioaxisresearch.com.
Similarity Searching and Clustering: Chemoinformatics allows for rapid similarity searching within chemical databases to identify compounds structurally similar to this compound. Clustering algorithms can group compounds based on structural or activity profiles, helping to identify new lead series or optimize existing ones nih.gov.
Knowledge Discovery from Data: Data mining techniques applied to cefteram-related research can uncover hidden patterns and relationships between structural features and antibacterial activity or stability. This can involve analyzing experimental data, patent information, and published literature to identify trends and guide future synthesis efforts researchgate.net. For instance, analyzing the distribution of molecular masses or other properties within large datasets of synthesized compounds can provide insights into "drug-likeness" and guide the design of new molecules researchgate.net.
Interactive Data Table: Key Features of Cephalosporin SAR
| Structural Feature | Location | Impact on Activity/Stability |
| 7-Amino Group | C-7 | Essential for antibacterial activity wikipedia.org |
| Aminothiazole Group | C-7 | Common in third-generation cephalosporins, contributes to broad-spectrum activity wikipedia.org |
| Methoxy Group | 7-α-position (A2) | Enhances stability against β-lactamases wikipedia.org |
| (5-methyltetrazol-2-yl)methyl group | C-3 | Specific to cefteram, influences spectrum and pharmacokinetics nih.govwikipedia.org |
| Sulfur in Ring | A1 (Thiazine Ring) | Generally better antibacterial activity wikipedia.org |
| Oxygen in Ring | A1 (Thiazine Ring) | Better stability towards β-lactamases wikipedia.org |
Advanced Analytical Techniques for Cefteram Pivoxil Research
Chromatographic Methodologies for Cefteram (B193863) Pivoxil and Metabolite Analysis
Chromatographic techniques are fundamental for separating complex mixtures, enabling the isolation and subsequent analysis of cefteram pivoxil and its related compounds. The hyphenation of chromatography with spectrometric techniques is a common practice in impurity profiling. biomedres.usbiomedres.us
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound, particularly for impurity profiling and stability studies. researchgate.netnih.govnih.gov An HPLC-compatible method has been developed and utilized to separate and characterize process-related substances and major degradation products of this compound. researchgate.netnih.gov This method is often coupled with advanced detection systems like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for enhanced characterization. researchgate.netnih.gov HPLC plays a critical role in the quality control and stability assessment of this compound. researchgate.netnih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering benefits such as increased speed, higher resolution, and improved sensitivity. biomedres.usbiomedres.us While specific detailed applications for this compound alone were not extensively detailed in the provided search results, UHPLC is broadly recognized as an increasingly used technique for impurity profiling of drug products. biomedres.us Its capabilities are often leveraged when coupled with high-resolution mass spectrometry (e.g., UHPLC-Q-TOF-MS or UHPLC-Q-Orbitrap-MS) for rapid and sensitive separation and identification of related impurities and degradation products in pharmaceutical analysis. researchgate.netnih.gov
Gas Chromatography (GC) for Specific Volatile Metabolites (if applicable)
Gas Chromatography (GC) is a chromatographic technique that has established its scope of utilization in impurity profiling of drug products, particularly for volatile compounds. biomedres.usphcogres.com However, based on the available literature, there are no specific reports detailing the application of Gas Chromatography for the analysis of this compound or its specific volatile metabolites. This compound, being a cephalosporin (B10832234) prodrug, is not inherently volatile, and its primary active metabolite, cefteram, is also not typically analyzed by GC.
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry (MS) has found significantly increasing applications in the analytical field, including the analysis of impurities. biomedres.usbiomedres.us Its hyphenation with chromatographic methods is mostly used for impurity profiling. biomedres.usbiomedres.us
LC-MS/MS for Quantitation in Biological Matrices (Preclinical)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier tool for targeted quantification in biological matrices due to its robustness, sensitivity, speed, and ability for multiplexing. chromatographyonline.comlcms.cz This technique is highly valuable for pharmacokinetic studies and drug monitoring. researchgate.netnih.gov For a prodrug like this compound, which is rapidly hydrolyzed to its active form cefteram, LC-MS/MS would be crucial for quantifying cefteram in biological samples such as plasma during preclinical development. nih.gov While specific preclinical quantitation data for this compound or cefteram in biological matrices was not detailed in the provided search results, the general principles of LC-MS/MS for quantitative determination in whole blood, plasma, and serum are well-established, offering high sensitivity and selectivity. lcms.cznih.gov
High-Resolution Mass Spectrometry for Metabolite and Impurity Identification
High-Resolution Mass Spectrometry (HRMS) is an invaluable analytical tool across pharmaceutical development, including for analyte characterization and impurity identification. researchgate.netnih.gov Continuous improvements in MS have led to the widespread adoption of HRMS. nih.gov
For this compound, HRMS, particularly Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), has been successfully employed for impurity profiling. biomedres.usbiomedres.usresearchgate.netnih.govnih.govacs.orgacs.org This approach is critical for determining the chemical formula of organic impurities. researchgate.netnih.gov A reliable strategy based on FT-ICR MS has been presented to profile related impurities of this compound. researchgate.netnih.gov
In one study, this compound was subjected to forced degradation under various stress conditions, including hydrolytic (acidic and basic), oxidative, photolytic, and thermal conditions, following ICH guidelines. researchgate.netnih.gov A highly specific and efficient HPLC-FT-ICR MS compatible method was developed to separate and characterize process-related substances and major degradation products. researchgate.netnih.gov The elemental composition of impurities was decisively determined using accurate mass measurements and isotopic fine structures (IFSs). researchgate.netnih.govacs.orgacs.org Combining information from accurate mass, retention time, IFSs, and characteristic fragmentation ions allowed for the prediction of possible chemical structures of impurities. researchgate.netnih.gov
As a result of this research, a total of 20 related substances were identified and characterized for this compound, comprising 6 process-related substances and 14 degradation products. researchgate.netnih.govnih.gov Notably, 13 of these related substances were reported for the first time in the literature. researchgate.netnih.govnih.gov The impurity profiles obtained through HRMS are critical for the quality control and stability study of this compound. researchgate.netnih.gov
Table 1: Summary of Impurities Identified in this compound by HRMS
| Category of Impurity | Number Identified | Newly Reported |
| Process-Related | 6 | - |
| Degradation Products | 14 | 13 |
| Total | 20 | 13 |
Table 2: Forced Degradation Conditions Applied to this compound for Impurity Profiling
| Condition | Description |
| Hydrolytic | Acidic and Basic conditions |
| Oxidative | Exposure to oxidizing agents |
| Photolytic | Exposure to light |
| Thermal | Exposure to elevated temperatures |
MALDI-TOF MS for Bacterial Profiling in Resistance Studies
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) has significantly advanced the field of clinical microbiology, offering a rapid and reliable tool for the identification of bacteria and fungi, and increasingly, for the detection of antimicrobial resistance micropspbgmu.runih.gov. This technique is based on the proteomic analysis of constitutive protein profiles of microorganisms, providing identification within minutes, a substantial improvement over traditional culture-based methods micropspbgmu.ru.
In the context of antibiotic resistance, MALDI-TOF MS can be employed to assess β-lactamase activity by observing the hydrolysis of the β-lactam ring, a common mechanism of resistance to cephalosporins like cefteram frontiersin.org. Furthermore, it facilitates the detection of specific biomarkers associated with drug resistance or non-susceptibility, and allows for the comparison of proteomic profiles of bacteria exposed to antibiotics versus unexposed controls nih.govbiorxiv.org. The ability of MALDI-TOF MS to rapidly identify drug resistance mechanisms is particularly valuable for clinicians, enabling the prompt adjustment of antibiotic therapy for improved patient outcomes in systemic infections nih.gov. While specific studies directly linking this compound to MALDI-TOF MS bacterial profiling for resistance were not detailed, the general application of this technique to β-lactam antibiotics and the rapid detection of resistance mechanisms highlights its relevance for research involving cefteram and its prodrug.
Spectroscopic Techniques for Structural Elucidation and Interaction Studies
Spectroscopic techniques are indispensable for elucidating the structure of this compound and its active form, cefteram, as well as for investigating their interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and versatile tool for the comprehensive structural elucidation of antibiotics, including this compound semanticscholar.orgspringernature.comnih.gov. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to confirm molecular structures and characterize impurities or degradation products researchgate.netresearchgate.net.
For this compound, NMR spectroscopy provides detailed information about its atomic connectivity and spatial arrangement. For instance, the ¹H NMR spectrum of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) exhibits characteristic signals that are crucial for structure confirmation. Specifically, it shows double signals at approximately δ 3.2 ppm and δ 5.1 ppm, a quartet signal at around δ 5.8 ppm, and a single signal at about δ 6.3 ppm. The integrated intensity ratio of the signals at δ 5.1 ppm (B), δ 5.8 ppm (C), and δ 6.3 ppm (D) is approximately 1:1:1, providing key insights into the proton environments within the molecule nihs.go.jp. This detailed spectral data is critical for verifying the synthesized compound and identifying any structural variations or impurities.
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique for the identification and quantitative analysis of pharmaceutical compounds, based on their characteristic absorption of light at specific wavelengths nihs.go.jp. It is particularly valuable for monitoring kinetic processes, such as the conversion of prodrugs to their active forms.
This compound is a prodrug that undergoes hydrolysis to release the active antibiotic cefteram nih.gov. The kinetics of this conversion can be effectively studied using UV-Vis spectroscopy by monitoring changes in the absorbance spectrum over time, as the prodrug is converted into its active metabolite googleapis.com. While specific kinetic data for this compound conversion via UV-Vis were not detailed in the provided context, the principle is well-established for prodrugs that exhibit distinct UV absorption profiles for the parent compound and its hydrolyzed product. For example, similar cephalosporins like ceftibuten (B193870) show a maximum absorption between 261 nm and 265 nm, indicating that UV-Vis is a suitable method for monitoring structural changes and concentrations in this class of compounds nihs.go.jp.
Circular Dichroism (CD) spectroscopy is a powerful optical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is extensively used to study the higher-order structures of biological macromolecules, particularly proteins, and to monitor conformational changes creative-proteomics.comcreative-proteomics.comcreative-biostructure.com.
CD spectroscopy can provide valuable information about drug-protein interactions, which is essential for understanding a drug's mechanism of action and guiding drug design creative-proteomics.com. When a small molecule, or ligand, interacts with a protein, it can induce conformational changes in the protein, which are detectable by shifts or changes in the CD spectrum creative-proteomics.comnih.govnih.gov. The far-ultraviolet region (178-260 nm) of the CD spectrum is sensitive to the secondary structure of proteins (e.g., alpha-helices, beta-sheets), while the near-ultraviolet region (350-260 nm) provides insights into the tertiary structure, primarily reflecting the environment of aromatic amino acid residues and disulfide bonds creative-proteomics.comnih.govresearchgate.net. Cefteram, the active form of this compound, is known to exert its bactericidal activity by binding to penicillin-binding proteins (PBPs) . Therefore, CD spectroscopy could be a valuable tool to investigate the conformational changes induced in PBPs upon binding with cefteram, offering insights into the molecular basis of its antibacterial action and potential resistance mechanisms.
UV-Vis Spectroscopy for Kinetic Studies of Prodrug Conversion
Microfluidics and Lab-on-a-Chip Technologies for Rapid Cefteram Analysis
Microfluidics and Lab-on-a-Chip (LOC) technologies represent a significant advancement in analytical chemistry, integrating multiple laboratory functions onto a miniaturized chip elveflow.commdpi.comnih.gov. These platforms offer numerous advantages, including the ability to handle extremely small sample volumes, reduced reagent consumption, portability, and significantly accelerated analysis times elveflow.comnih.govufluidix.comrsc.org.
LOC devices are particularly promising for rapid diagnostics and analysis in various fields, including molecular analysis, cell biology, and pathogen detection elveflow.commdpi.comnih.govrsc.org. In the context of antibiotics like this compound, these technologies can be leveraged for rapid antibiotic susceptibility testing (AST) and the detection of bacterial pathogens. Microfluidic systems can precisely manipulate fluids at the micro-scale, facilitating faster reaction kinetics and enabling high-throughput screening of bacterial responses to antibiotics ufluidix.comresearchgate.netnih.gov. For example, impedance-based Fast Antimicrobial Susceptibility Test (iFAST) using microfluidic impedance cytometry can provide resistance profiles in as little as 30 minutes by measuring changes in the electrical and morphological properties of bacterial cells ufluidix.com. While specific applications for this compound analysis on microfluidic platforms were not detailed, the inherent benefits of LOC technologies for rapid and efficient analysis of antibiotics and their effects on bacterial systems make them highly relevant for future research and diagnostic applications involving this compound.
Environmental Fate and Ecotoxicological Considerations of Cefteram Pivoxil
Degradation Pathways of Cefteram (B193863) Pivoxil in Aquatic and Terrestrial Environments
The degradation of pharmaceutical compounds in the environment is influenced by various factors, including their physicochemical properties, the characteristics of the environmental matrix (e.g., pH, temperature, organic matter content), and the presence of microbial communities frontiersin.orgfrontiersin.org. Studies on cefteram pivoxil and similar cephalosporins indicate susceptibility to different degradation processes.
Photodegradation involves the breakdown of a compound due to exposure to light, particularly ultraviolet (UV) and visible light nih.gov. While specific detailed studies on the photodegradation mechanisms of this compound are limited in the provided search results, general trends for cephalosporins can be observed. Some cephalosporins, such as cefditoren (B193786) pivoxil, have been reported to be stable under photolytic stress conditions researchgate.netnih.gov. However, other cephalosporins, like ceftriaxone, show significant decreases in half-lives under simulated sunlight exposure, indicating photodegradation as a relevant elimination pathway in surface water nih.gov. The presence of dissolved organic matter (DOM) and nitrates can influence the photodegradation of cephalosporins, with effects being compound-specific nih.gov.
Biodegradation refers to the breakdown of compounds by microbial organisms, such as bacteria and fungi, present in aquatic and terrestrial environments frontiersin.orgfrontiersin.orgmdpi.commdpi.com. The extent of biodegradation for antibiotics is a significant factor in their environmental persistence nih.gov. While antibiotics are organic compounds with carbon skeletons, their inherent antimicrobial activity can inhibit microbial growth, making their biodegradation a complex process frontiersin.org.
Hydrolysis is a chemical degradation process involving the reaction of a compound with water, often catalyzed by acids, bases, or enzymes nih.govgoogleapis.com. This compound is a prodrug that undergoes hydrolysis to its active form, cefteram, in the body patsnap.compatsnap.com. This suggests that hydrolytic processes are significant for the compound. Forced degradation studies on cefditoren pivoxil, a similar pivoxil ester prodrug, indicate susceptibility to degradation under acidic, alkaline, and neutral hydrolytic conditions researchgate.netnih.gov. This implies that this compound is also likely to undergo significant hydrolysis in environmental matrices depending on pH conditions. The beta-lactam ring, a core structural component of cephalosporins, is known to be susceptible to cleavage, which can lead to the loss of antibiotic activity nih.govroche.com.
Other chemical degradation pathways, such as oxidation, can also play a role. Forced degradation studies on this compound have shown significant degradation under oxidative conditions, in addition to acidic and basic hydrolytic conditions researchgate.net.
Biodegradation by Microbial Communities
Environmental Metabolite Identification and Persistence
The identification and persistence of environmental metabolites are critical for a comprehensive environmental risk assessment, as these transformation products may retain or alter the parent compound's ecotoxicological properties frontiersin.orgnih.gov. For this compound, the primary metabolic conversion in biological systems is the hydrolysis to cefteram patsnap.compatsnap.com. In the environment, further degradation of cefteram and its degradation products would lead to various metabolites. High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance MS (FT-ICR MS), is a powerful tool for profiling impurities and degradation products, allowing for the determination of elemental composition and prediction of chemical structures researchgate.netresearchgate.netnih.gov.
Studies on other cephalosporins, like cefquinome (B211414), have identified specific degradation metabolites, such as E-isomer of cefquinome and △3-isomer of cefquinome, noting that these metabolites might exhibit different antibacterial activities or toxicities compared to the parent compound frontiersin.org. The persistence of these metabolites depends on their inherent stability and susceptibility to further degradation processes in the environment.
Impact of Cefteram Residues on Non-Pathogenic Microbial Ecosystems
While this compound is designed to target pathogenic bacteria, its residues and their active metabolites in the environment can impact non-pathogenic microbial ecosystems in soil, water, and wastewater treatment systems scbt.comnih.gov. This can lead to unintended consequences such as:
Alteration of microbial community structure and function: Antibiotics can inhibit the growth of sensitive microbial populations, leading to shifts in community composition and potentially impacting ecological functions like nutrient cycling and pollutant degradation frontiersin.orgoaepublish.comfao.org.
Selection for resistance: Even low concentrations of antibiotics can select for resistant microbes, contributing to the environmental resistome and facilitating the horizontal gene transfer of antibiotic resistance genes (ARGs) among bacteria nih.govfrontiersin.orgfrontiersin.org.
Theoretical Models for Environmental Risk Assessment of Antimicrobial Residues
Theoretical models are crucial for assessing the environmental risks posed by antimicrobial residues, especially given the complexities of their fate and effects in diverse environmental compartments nih.govnih.gov. These models aim to predict environmental concentrations and evaluate potential impacts on ecological and human health.
Key components and approaches in theoretical models for environmental risk assessment of antimicrobial residues include:
Predicted Environmental Concentration (PEC): This involves calculating the expected concentration of the substance in various environmental compartments (e.g., soil, water) based on usage data, excretion rates, and degradation/sorption properties nih.govroche.com.
Predicted No Effect Concentration (PNEC): This is a concentration below which no adverse effects on the environment are expected, derived from ecotoxicological studies roche.comacs.org.
PEC/PNEC Ratio: The ratio of PEC to PNEC is a primary indicator of potential environmental risk. A ratio greater than or equal to 1 suggests a potential risk roche.comacs.org.
Quantitative Microbiological Risk Assessment (qMRA): This approach integrates quantitative data on antibiotic resistance genes (ARGs) and their environmental pathways to assess the risk of antimicrobial resistance nih.gov.
Probabilistic Modeling: This involves using probabilistic approaches to account for uncertainties in data and parameters, providing a more robust risk estimation nih.gov.
Modeling Frameworks: Integrated modeling frameworks can predict spatiotemporal distributions of antibiotics, indicator bacteria, and antibiotic-resistant bacteria (ARB) to identify hotspots of antimicrobial resistance and assess environmental risks acs.org.
These models consider factors such as bioavailability, in vivo biotransformation, persistence in manure, and degradation rates in different environmental matrices (e.g., soil, water) nih.govresearchgate.net. For instance, models have been developed to estimate the level of antimicrobial residues transferred to soil via manure, highlighting the importance of factors like bioavailability and stability in manure for compounds like doxycycline (B596269) nih.gov.
Future Directions and Emerging Research Avenues for Cefteram Pivoxil
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Cefteram (B193863) Research
The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a holistic view of biological systems, providing comprehensive insights into the structure, function, and dynamics of organisms humanspecificresearch.org. These high-throughput methods, coupled with advancements in bioinformatics, are crucial for understanding bacterial physiology, virulence, stress responses, and the mechanisms of action (MOA) of antimicrobial compounds frontiersin.org.
In the context of cefteram pivoxil, omics technologies can be instrumental in:
Genomics: Analyzing bacterial genomes to identify genetic determinants of resistance to this compound, including mutations in penicillin-binding proteins (PBPs) or the acquisition of β-lactamase genes frontiersin.org. Comparative genomics between susceptible and resistant strains could pinpoint novel resistance mechanisms or evolutionary pathways.
Proteomics: Investigating changes in bacterial protein expression profiles in response to cefteram exposure. This could reveal altered metabolic pathways, stress responses, or the upregulation/downregulation of specific proteins involved in resistance or drug efflux frontiersin.orguninet.edu. Proteomic analysis may also identify novel protein targets for cefteram or elucidate its interaction with existing targets.
Metabolomics: Characterizing the global metabolic changes within bacterial cells upon exposure to this compound. This can provide insights into how the antibiotic disrupts bacterial metabolism, identifies unique metabolic signatures associated with resistance, or uncovers compensatory metabolic pathways activated by bacteria to survive antibiotic stress frontiersin.orguninet.edu.
The application of these technologies can facilitate the discovery of new biomarkers for resistance and provide a more complete picture of how this compound interacts with bacterial pathogens at a molecular level uninet.eduresearchgate.net.
Table 1: Potential Applications of Omics Technologies in this compound Research
| Omics Technology | Primary Focus | Potential Application for this compound | Key Insights |
| Genomics | DNA/RNA | Identifying resistance genes and mutations | Elucidating genetic basis of resistance, tracking resistance evolution |
| Proteomics | Proteins | Analyzing protein expression and modification | Understanding cellular responses to cefteram, identifying novel targets |
| Metabolomics | Metabolites | Profiling metabolic pathway alterations | Revealing metabolic disruptions and adaptive mechanisms |
Novel Preclinical Models for Studying Cefteram Action and Resistance
Traditional preclinical models, such as murine pneumonia models, have been utilized to assess the efficacy of this compound against susceptible and resistant bacterial strains, including Streptococcus pneumoniae asm.orgportico.orgnih.gov. However, the development of novel preclinical models offers enhanced physiological relevance and predictive power for studying antibiotic action and resistance.
Future research could employ:
Advanced In Vitro Models:
3D Cell Culture and Organoid Models: These models, derived from human cells, can better mimic the complex tissue microenvironments and host-pathogen interactions relevant to infection, allowing for more accurate assessment of this compound's penetration and efficacy in a physiologically relevant context.
Microfluidic Systems ("Organs-on-a-chip"): These platforms enable the co-culture of bacterial pathogens with human cells under precisely controlled conditions, facilitating real-time monitoring of antibiotic effects, resistance development, and host immune responses.
Sophisticated In Vivo Models:
Humanized Mouse Models: These models, engrafted with human immune system components or tissues, can provide a more accurate representation of human immune responses to infection and antibiotic treatment, offering insights into how this compound interacts with the host.
Specific Infection Models: Developing or refining models that closely replicate specific human infections where this compound is used (e.g., complicated urinary tract infections, skin and soft tissue infections) would allow for a more targeted evaluation of its pharmacokinetics, pharmacodynamics, and resistance emergence in vivo. For instance, novel antibiotic-eluting bioenvelopes have been evaluated in rabbit models for infection prevention, demonstrating the utility of diverse animal models in antibiotic research frontiersin.org.
These novel models can bridge the gap between in vitro findings and clinical outcomes, providing a more robust platform for evaluating this compound's activity and the evolution of resistance.
Artificial Intelligence and Machine Learning Applications in Cefteram Drug Discovery and Resistance Prediction
Drug Discovery and Optimization: AI algorithms can analyze vast chemical libraries to identify potential new cefteram derivatives with improved efficacy or reduced susceptibility to resistance mechanisms. ML models can optimize the chemical structure of this compound to enhance its pharmacokinetic properties or broaden its spectrum of activity researchgate.net.
Resistance Prediction: ML models can analyze large datasets of bacterial genomic sequences, antimicrobial usage data, and clinical outcomes to predict the emergence and spread of this compound resistance. This includes identifying novel resistance genes or mutations that confer resistance, even when they have little similarity to known resistance genes frontiersin.orgmdpi.com. Such predictions can inform clinical decision-making and public health interventions.
Mechanism of Action Elucidation: AI can help in deciphering the precise MOA of this compound by analyzing its interactions with bacterial targets and cellular pathways, potentially revealing new insights into its antibacterial activity nih.gov.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: ML can enhance PK/PD modeling, predicting how this compound behaves in the body and its effect on bacterial populations over time, which is crucial for optimizing dosing regimens and minimizing resistance development.
Advanced Bioanalytical Tools for Understanding Cefteram Pharmacodynamics
Advanced bioanalytical tools are essential for gaining a deeper understanding of this compound's pharmacodynamics, including its distribution, metabolism, and interaction with bacterial targets in vivo. These tools offer high sensitivity, specificity, and the ability to analyze complex biological matrices slideshare.netiosrjournals.org.
Mass Spectrometry (MS) Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides highly sensitive and specific quantification of cefteram and its active metabolite cefteram in various biological samples (e.g., plasma, tissue, intracellular fluid). This is crucial for precise pharmacokinetic profiling and understanding tissue penetration iosrjournals.orgresearchgate.net.
High-Resolution Mass Spectrometry (HRMS): Offers accurate mass measurements and detailed fragmentation patterns, enabling the identification and characterization of this compound metabolites, impurities, and degradation products, which is vital for understanding its metabolic fate and stability researchgate.net.
Imaging Mass Spectrometry (IMS): Allows for the spatial distribution of cefteram and its metabolites to be visualized within tissues, providing insights into drug localization at the site of infection nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for structural elucidation of this compound, its metabolites, and potential degradation products. It can also provide insights into drug-target interactions and conformational changes in bacterial proteins upon cefteram binding outsourcedpharma.com.
Microdialysis: This technique enables continuous sampling of unbound drug concentrations in interstitial fluid from various tissues, offering a more accurate representation of the pharmacologically active drug concentration at the site of infection, which is critical for PK/PD modeling.
These advanced tools provide invaluable information for optimizing this compound's therapeutic efficacy and understanding the factors influencing its pharmacodynamic profile nih.gov.
Table 2: Advanced Bioanalytical Tools and Their Applications in this compound Pharmacodynamics
| Bioanalytical Tool | Principle | Application for this compound | Insights Gained |
| LC-MS/MS | Separation by LC, detection by MS | Quantification in biological matrices | Precise PK profiling, tissue penetration |
| HRMS | High-resolution mass measurement | Metabolite and impurity identification | Metabolic fate, stability, degradation pathways |
| Imaging MS | Spatial distribution of molecules by MS | Visualization of drug localization | Drug distribution at infection sites |
| NMR Spectroscopy | Interaction of nuclei with magnetic field | Structural elucidation, drug-target interaction | Confirmation of structure, binding mechanisms |
| Microdialysis | Continuous sampling of interstitial fluid | Measurement of unbound drug concentration | Active drug levels at infection site, PK/PD correlation |
This compound in the Context of One Health Antimicrobial Stewardship Research (Mechanistic Focus)
The "One Health" approach recognizes the interconnectedness of human, animal, and environmental health, emphasizing collaborative efforts to address global health threats like AMR amr-action.aunih.govnih.gov. For this compound, a mechanistic focus within this framework involves understanding how its use and the resistance mechanisms it encounters impact all three sectors.
Mechanisms of Resistance Transfer: Research can investigate the molecular mechanisms by which this compound resistance genes emerge and spread across different reservoirs (e.g., from human clinical settings to animal agriculture or the environment). This includes studying mobile genetic elements (plasmids, transposons) that carry resistance genes and their potential for horizontal gene transfer nih.govnih.gov.
Environmental Fate and Impact: Mechanistic studies can explore the environmental persistence and degradation pathways of this compound and its metabolites in various environmental compartments (e.g., wastewater, soil, aquatic systems). Understanding these processes is crucial for assessing the environmental selection pressure for resistance and the potential for resistance genes to disseminate amr-action.aunih.govfrontiersin.org.
Impact on Microbiome: Investigating the mechanistic impact of this compound on the microbiomes of humans, animals, and the environment can reveal how its use alters microbial communities, potentially selecting for resistant strains or impacting ecosystem functions. This includes studying changes in microbial diversity and the prevalence of resistance genes within these complex communities.
Informing Stewardship Strategies: A deeper mechanistic understanding of this compound resistance can directly inform antimicrobial stewardship programs. For example, identifying the specific enzymes or efflux pumps that confer resistance can guide the development of diagnostics or combination therapies. Understanding environmental transmission routes can lead to better waste management and agricultural practices to limit resistance spread amr-action.aumdpi.com.
By integrating mechanistic insights into the One Health framework, research on this compound can contribute to more effective strategies for preserving its efficacy and mitigating the broader threat of AMR.
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for quantifying cefteram pivoxil in pharmaceutical formulations, and how can their accuracy be validated?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification. Key parameters include:
- Column : C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm) .
- Mobile phase : Methanol-water mixtures (e.g., 62:38 v/v) to optimize resolution .
- Validation : Assess linearity (10–400 µg/mL), recovery rates (98–102%), and precision (RSD <2%) per ICH guidelines . UV-Vis spectrophotometry (262–266 nm) is also effective for identification .
Q. How should researchers design stability studies to evaluate this compound under varying environmental conditions?
- Answer : Follow accelerated stability protocols:
- Conditions : Expose samples to 40°C/75% relative humidity for 6 months, with periodic sampling .
- Metrics : Monitor degradation products via HPLC and assess potency loss using pharmacopeial standards (e.g., 90–110% labeled potency) .
- Data analysis : Apply kinetic models (e.g., zero/first-order) to predict shelf life .
Q. What pharmacokinetic parameters are critical for assessing this compound’s bioavailability in preclinical models?
- Answer : Key parameters include:
- Cmax (peak plasma concentration) and Tmax (time to peak) via serial blood sampling .
- AUC (area under the curve) to calculate bioavailability relative to intravenous administration .
- Statistical tools : Use non-compartmental analysis (e.g., WinNonlin) for modeling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial efficacy data for this compound across different bacterial strains?
- Answer :
- Experimental design : Conduct minimum inhibitory concentration (MIC) assays under standardized conditions (CLSI guidelines) .
- Data normalization : Control variables like inoculum size and growth medium .
- Meta-analysis : Pool data from multiple studies, applying heterogeneity tests (e.g., I² statistic) to identify outliers .
Q. What mechanistic approaches are used to study this compound’s interaction with penicillin-binding proteins (PBPs) in resistant pathogens?
- Answer :
- Binding assays : Use fluorescent Bocillin FL to label PBPs, followed by SDS-PAGE and densitometry to quantify competitive inhibition .
- Structural analysis : Perform X-ray crystallography or molecular docking simulations to map binding sites .
- Resistance profiling : Compare PBP affinity shifts in methicillin-resistant Staphylococcus aureus (MRSA) vs. susceptible strains .
Q. How can novel synthesis routes for this compound improve yield while minimizing impurities?
- Answer :
- Process optimization : Screen reaction conditions (temperature, solvent, catalysts) via Design of Experiments (DoE) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed pivoxil esters) .
- Green chemistry : Replace toxic solvents with ionic liquids or supercritical CO₂ .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
- ANOVA : Compare toxicity across dose groups, with post-hoc Tukey tests for significance .
- Benchmark dose (BMD) modeling : Quantify low-dose risks using EPA-approved software .
Methodological Considerations
- Data reproducibility : Document all protocols in detail (e.g., equipment calibration, batch numbers) to align with Biochemistry (Moscow) guidelines .
- Ethical compliance : For clinical data, ensure informed consent and IRB approval per Cambridge University Press standards .
- Literature review : Critically synthesize conflicting findings using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
